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5-Cyclopropylisoxazole-3-carboxamide Documentation Hub

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  • Product: 5-Cyclopropylisoxazole-3-carboxamide

Core Science & Biosynthesis

Foundational

Strategic Sourcing & Technical Validation: Ethyl 5-cyclopropylisoxazole-3-carboxylate

CAS: 21080-81-9 | Formula: C9H11NO3 | MW: 181.19 g/mol Executive Summary Ethyl 5-cyclopropylisoxazole-3-carboxylate is a high-value heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 21080-81-9 | Formula: C9H11NO3 | MW: 181.19 g/mol

Executive Summary

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a high-value heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates targeting nuclear receptors (e.g., FXR agonists) and as a bioisostere for pyridine-based scaffolds. Its structural utility lies in the cyclopropyl group , which offers unique steric bulk and metabolic stability (blocking CYP450 oxidation sites), combined with the isoxazole-3-carboxylate moiety that serves as a versatile handle for amide coupling or heterocycle formation.

This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this compound to ensure the integrity of downstream biological assays.

Sourcing Intelligence & Supply Chain

The market for CAS 21080-81-9 is bifurcated between stock-holding manufacturers and catalog aggregators . A common pitfall in sourcing this specific isoxazole is the "regioisomer trap," where vendors inadvertently supply the 3-cyclopropyl-5-carboxylate isomer due to poor synthetic control.

Supplier Tier Analysis
TierSupplier TypeRecommended Vendors (Examples)Risk ProfileStrategy
Tier 1 Global Catalogs Sigma-Aldrich, Fisher ScientificLow Risk / High Cost. Validated COAs, but often back-ordered.Use for <5g screening quantities where time is critical.
Tier 2 Specialized Building Blocks Enamine, BLD Pharm, Combi-BlocksModerate Risk / Moderate Cost. generally reliable, but batch-to-batch variation exists.Primary Recommendation. Good balance of cost/quality for 5g–100g.
Tier 3 Bulk CROs WuXi AppTec, ChemSpace AggregatorsHigh Risk / Low Cost. High probability of isomer impurities if not specified.Use for >100g. Mandatory independent QC required.[1]
Procurement Specification

When issuing a PO, attach the following technical rider to avoid isomer confusion:

"Material must be Ethyl 5-cyclopropylisoxazole-3-carboxylate. 1H-NMR must confirm singlet at ~6.3-6.5 ppm (Isoxazole H-4). Absence of regioisomeric impurities >2% is required."

Technical Validation (QC)

Trusting a vendor's Certificate of Analysis (COA) without internal verification is a critical failure point in drug discovery. The following self-validating protocol ensures the identity and purity of the material.

Analytical Markers
  • 1H-NMR (CDCl3, 400 MHz):

    • δ 6.35 (s, 1H): Isoxazole H-4. Diagnostic Peak.

    • δ 4.45 (q, 2H) & 1.42 (t, 3H): Ethyl ester group.

    • δ 2.10 (m, 1H): Cyclopropyl methine.

    • δ 1.00 - 1.20 (m, 4H): Cyclopropyl methylene protons.

  • HPLC Purity: >95% (UV 254 nm).

  • Regioisomer Check: The 3-cyclopropyl-5-carboxylate isomer typically shows a downfield shift in the ring proton.

QC Workflow (DOT Visualization)

The following decision tree outlines the acceptance criteria for incoming batches.

QC_Workflow Start Incoming Material CAS 21080-81-9 NMR 1H-NMR Analysis (CDCl3) Start->NMR Check_H4 Check Isoxazole H-4 (Singlet @ ~6.35 ppm?) NMR->Check_H4 Check_Ethyl Check Ethyl Group (Quartet/Triplet present?) Check_H4->Check_Ethyl Yes Fail_Iso REJECT: Regioisomer Detected Check_H4->Fail_Iso No (Shifted/Absent) LCMS LC-MS Analysis (m/z 182 [M+H]+) Check_Ethyl->LCMS Yes Check_Ethyl->Fail_Iso No Purity Purity > 95%? LCMS->Purity Pass RELEASE TO INVENTORY Purity->Pass Yes Fail_Pur Recrystallize/Chromatography Purity->Fail_Pur No Fail_Pur->LCMS Re-test

Figure 1: Quality Control Decision Matrix for Isoxazole Building Blocks.

Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized in-house using a Claisen condensation followed by cyclization . This route is robust and scalable.[2]

Reaction Scheme
  • Claisen Condensation: Cyclopropyl methyl ketone + Diethyl oxalate

    
     Ethyl 4-cyclopropyl-2,4-dioxobutanoate.
    
  • Cyclization: Diketo ester + Hydroxylamine hydrochloride

    
     Ethyl 5-cyclopropylisoxazole-3-carboxylate.
    
Detailed Methodology
  • Step 1: Diketo Ester Formation

    • Dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol.

    • Add Cyclopropyl methyl ketone (1.0 eq) and Diethyl oxalate (1.1 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: TLC should show consumption of ketone.

    • Acidify with dilute HCl, extract with EtOAc, and concentrate to yield the crude diketo ester (often an oil).

  • Step 2: Regioselective Cyclization

    • Dissolve the crude diketo ester in Ethanol.

    • Add Hydroxylamine Hydrochloride (3.0 eq).

    • Critical Step: Reflux for 1–2 hours. Note: Acidic conditions (using NH2OH·HCl directly) favor the formation of the 5-cyclopropyl-3-carboxylate isomer over the 3,5-isomer.

    • Concentrate solvent.[3] Partition between Water/EtOAc.[3]

    • Dry organics (MgSO4) and concentrate.[3]

    • Purification: Flash chromatography (Silica, 25% EtOAc/Hexane).

Synthetic Pathway Visualization

Synthesis_Pathway SM1 Cyclopropyl Methyl Ketone Step1 Claisen Condensation (NaOEt, EtOH, 0°C) SM1->Step1 SM2 Diethyl Oxalate SM2->Step1 Inter Diketo Ester Intermediate (Ethyl 4-cyclopropyl-2,4-dioxobutanoate) Step1->Inter Step2 Cyclization (Reflux, Acidic Conditions) Inter->Step2 Reagent NH2OH·HCl (Hydroxylamine) Reagent->Step2 Product Ethyl 5-cyclopropylisoxazole- 3-carboxylate Step2->Product Major SideProduct Regioisomer (Minor) (Removed via Column) Step2->SideProduct Minor

Figure 2: Two-step synthetic route emphasizing the critical cyclization step.

Applications in Drug Discovery

The ethyl 5-cyclopropylisoxazole-3-carboxylate is rarely the final drug; it is a scaffold enabler .

  • Saponification: Hydrolysis (LiOH/THF) yields the carboxylic acid, which is then coupled to amines. This motif is prevalent in FXR (Farnesoid X Receptor) agonists used for treating NASH (Non-Alcoholic Steatohepatitis).

  • Curtius Rearrangement: The acid can be converted to an isocyanate/amine, allowing the isoxazole to serve as a linker between two pharmacophores.

  • Bioisosterism: The isoxazole ring mimics the geometry of pyridine but with different electronic distribution (pi-excessive), often improving solubility and reducing hERG liability.

References

  • PubChem. Ethyl 5-cyclopropylisoxazole-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General mechanism and regioselectivity principles). [Link]

Sources

Exploratory

The Biological Activity of 5-Cyclopropylisoxazole-3-Carboxamide Derivatives: A Technical Guide to GPCR Agonism and Epigenetic Inhibition

Executive Summary & Pharmacophore Rationale The 5-cyclopropylisoxazole-3-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Rational chemical functionalization of this core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 5-cyclopropylisoxazole-3-carboxamide scaffold is a highly versatile and privileged pharmacophore in modern drug discovery. Rational chemical functionalization of this core structure has yielded two distinct, best-in-class biological probes with entirely divergent mechanisms of action: CYM-5541 , a G-protein-coupled receptor (GPCR) allosteric agonist[1], and EM127 , an epigenetic covalent inhibitor.

As application scientists, we select this scaffold because it provides a unique combination of rigid, planar geometry (via the isoxazole ring) and a critical hydrophobic anchor (via the cyclopropyl group). The cyclopropyl moiety is not merely structural; it is functionally indispensable. For instance, replacing the cyclopropyl group with a methyl group completely abolishes target binding affinity, as the cyclopropyl ring is required to establish stable Van der Waals interactions within deep hydrophobic protein pockets.

This guide synthesizes the structural biology, quantitative activity, and self-validating experimental protocols for these two divergent derivatives.

Mechanistic Divergence

S1P3 Receptor Allosteric Agonism (CYM-5541)

Discovered via high-throughput screening of the MLSMR library and subsequent rational design, N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541) is a potent, exquisitely selective allosteric agonist of the Sphingosine-1-phosphate receptor 3 (S1P3-R)[1].

Unlike the endogenous orthosteric ligand Sphingosine-1-phosphate (S1P), CYM-5541 binds to a distinct allosteric hydrophobic pocket located near transmembrane helix 6 (TM6). Phenylalanine 263 (Phe263) acts as the critical gate-keeper residue for this pocket[2]. Because it occupies a different chemical space, CYM-5541 induces G-protein activation and downstream ERK1/2 phosphorylation without disrupting endogenous S1P–receptor binding[1].

SMYD3 Covalent Inhibition (EM127)

By conjugating a 4-aminopiperidine base and a 2-chloroethanoyl reactive warhead to the 5-cyclopropylisoxazole-3-carboxamide core, researchers developed EM127. EM127 is a second-generation, site-specific covalent inhibitor of SMYD3, a lysine methyltransferase implicated in cancer progression and chemoresistance[3].

Mechanistically, the cyclopropyl group anchors the molecule within the SMYD3 substrate/histone binding pocket. This stable anchorage perfectly positions the 2-chloroethanoyl warhead to undergo a rapid nucleophilic attack by Cys186 in the active site. This irreversible covalent bond provides prolonged attenuation of SMYD3 methyltransferase activity, thereby blocking homologous recombination (HR) DNA repair and sensitizing cancer cells to chemotherapy[4].

Quantitative Biological Activity

The following table summarizes the divergent biological profiles of the two primary 5-cyclopropylisoxazole-3-carboxamide derivatives.

PropertyCYM-5541EM127
Primary Target S1P3 Receptor (GPCR)SMYD3 (Lysine Methyltransferase)
Mechanism of Action Allosteric AgonistSite-Specific Covalent Inhibitor
Binding Site TM6 Allosteric Pocket (Phe263)Substrate/Histone Pocket (Cys186)
Potency / Affinity EC50 = 72 – 132 nM[5]KD = 13 μM[6]
Key Biological Effect Induces ERK1/2 Phosphorylation[2]Impairs HR DNA Repair; Blocks ERK[6]
Validated Cell Models CHO cells (S1P3 transfected)[5]MDA-MB-231, HCT116[3]

Pathway Visualizations

To conceptualize the divergent signaling impacts of these derivatives, the following network diagrams map their respective biological cascades.

S1P3_Signaling CYM5541 CYM-5541 (Allosteric Agonist) S1P3 S1P3 Receptor (TM6 / Phe263) CYM5541->S1P3 Binds Allosteric Site G_Protein G-Protein Activation (Gq/Gi/G12) S1P3->G_Protein Conformational Change ERK ERK1/2 Phosphorylation G_Protein->ERK Kinase Cascade Response Cellular Proliferation ERK->Response Gene Transcription

S1P3 receptor allosteric activation pathway by CYM-5541.

SMYD3_Inhibition EM127 EM127 (Covalent Inhibitor) SMYD3 SMYD3 Enzyme (Cys186 Active Site) EM127->SMYD3 Covalent Binding Methylation Histone Methylation (H3K4, ATM) SMYD3->Methylation Inhibits DNA_Repair Homologous Recombination Methylation->DNA_Repair Blocks Cascade Apoptosis Chemosensitization DNA_Repair->Apoptosis Triggers Cell Death

Mechanism of SMYD3 covalent inhibition by EM127.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality-driven controls to rule out off-target artifacts.

Protocol 1: Validation of S1P3 Allosteric Agonism (CYM-5541)

Objective: Confirm that CYM-5541 induces ERK phosphorylation specifically via the S1P3 receptor, independent of the orthosteric site.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human S1P3.

    • Causality Insight: CHO cells naturally lack endogenous S1P receptors. Using this cell line provides a zero-background environment, ensuring that any observed signaling is strictly mediated by the transfected S1P3 receptor[5].

  • Ligand Treatment & Antagonist Control: Serum-starve cells for 12 hours. Treat cells with a concentration gradient of CYM-5541 (1 nM to 10 μM). In parallel, pre-incubate a control group of cells with 1 μM SPM-242 (a bitopic S1P3 antagonist) for 30 minutes prior to CYM-5541 exposure.

    • Causality Insight: SPM-242 physically spans both the orthosteric and allosteric binding pockets. A rightward shift in the CYM-5541 dose-response curve in the presence of SPM-242 self-validates that CYM-5541 is acting specifically at the receptor level and not via downstream kinase artifacts[2].

  • Quantification: Lyse cells and quantify phosphorylated ERK1/2 using an AlphaScreen SureFire assay or standard Western blot. Calculate the EC50.

Protocol 2: Validation of Site-Specific Covalent Inhibition (EM127)

Objective: Confirm the irreversible 1:1 covalent binding of EM127 to SMYD3 and validate its phenotypic specificity in cancer models.

  • Intact Mass Spectrometry (Binding Validation): Incubate 5 μM recombinant SMYD3 protein with 50 μM EM127 (10-fold molar excess) in assay buffer for 2 hours at room temperature. Subject the sample to LC-MS/MS analysis.

    • Causality Insight: Covalent inhibitors require physical proof of adduct formation. Mass spectrometry must reveal a mass shift corresponding exactly to the molecular weight of SMYD3 plus one EM127 molecule (minus the leaving chloride ion). This confirms a 1:1 stoichiometric covalent modification at Cys186[3].

  • Cell Viability & Target Specificity: Culture wild-type MDA-MB-231 breast cancer cells and CRISPR-engineered SMYD3-Knockout (KO) MDA-MB-231 cells. Treat both lines with 5 μM EM127 for 72 hours.

    • Causality Insight: This is the critical self-validating step. EM127 should significantly reduce viability in wild-type cells. However, if EM127 possesses off-target cytotoxicity, it will also kill the KO cells. A lack of toxicity in the SMYD3-KO cells definitively proves that EM127's anti-proliferative activity is strictly dependent on SMYD3 inhibition[6].

  • Chemosensitization Assay: Co-treat wild-type HCT116 cells with 5 μM EM127 and sub-lethal doses of doxorubicin. Measure apoptosis via Annexin V/PI flow cytometry.

    • Causality Insight: Because SMYD3 is essential for methylating ATM to initiate homologous recombination, inhibiting SMYD3 with EM127 prevents the repair of doxorubicin-induced double-strand DNA breaks, resulting in synergistic cell death[4].

References

  • Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist.
  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.University of Bologna (UNIBO).
  • EM127 | SMYD3 Inhibitor.MedChemExpress.
  • The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance.
  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3.
  • CYM-5541 (ML249) | S1P3 Receptor Agonist.MedChemExpress.
  • Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor.

Sources

Foundational

The 5-Cyclopropylisoxazole-3-carboxamide Scaffold: Molecular Profiling, Synthesis, and Therapeutic Applications

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-cyclopropylisoxazole-3-carboxamide moiety in the design of next-generation targeted therapeutics. This highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-cyclopropylisoxazole-3-carboxamide moiety in the design of next-generation targeted therapeutics. This highly versatile building block (Molecular Formula: C₇H₈N₂O₂ , Molecular Weight: 152.15 g/mol ) serves as a critical pharmacophore in various active pharmaceutical ingredients (APIs), ranging from Bruton's Tyrosine Kinase (BTK) inhibitors to epigenetic modulators. This whitepaper provides an in-depth technical analysis of its physiochemical properties, mechanistic rationale in drug design, and a self-validating synthetic workflow.

Structural and Physiochemical Profiling

The architecture of 5-cyclopropylisoxazole-3-carboxamide is defined by three synergistic components, each serving a distinct pharmacological purpose:

  • Isoxazole Core: Provides metabolic stability and acts as a bioisosteric replacement for phenyl or heteroaromatic rings. Its distinct vector angles at positions 3 and 5 allow for precise spatial orientation of substituents.

  • Cyclopropyl Group: Introduces localized lipophilicity and steric bulk without a significant molecular weight penalty.

  • Carboxamide Motif: Functions as a potent hydrogen-bond donor and acceptor, frequently utilized to engage the hinge region of target kinases.

To facilitate rational drug design, the core quantitative data for this scaffold is summarized below:

Table 1: Physiochemical Properties of 5-Cyclopropylisoxazole-3-carboxamide
PropertyValueRationale / Impact
Molecular Formula C₇H₈N₂O₂Base scaffold for derivatization.
Molecular Weight 152.15 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Monoisotopic Mass 152.0586 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 69.2 ŲBalances aqueous solubility with cellular membrane permeability.
Hydrogen Bond Donors 1Primary amide (-NH₂) facilitates target engagement.
Hydrogen Bond Acceptors 3Isoxazole N/O and carbonyl O enable complex coordination.
Precursor CAS Number 110256-15-0Corresponds to the building block [1].

Mechanistic Role in Drug Design

The strategic inclusion of this scaffold in medicinal chemistry is driven by precise structure-activity relationship (SAR) causality.

In the development of EPZ033294 , a potent inhibitor of the histone methyltransferase SMYD2, the cyclopropylisoxazole moiety was specifically selected to exploit the enzyme's structural topology. The cyclopropyl group binds deep within the lysine channel, positioning itself within 3.9 Å of the methyl group of S-adenosylmethionine (SAM), thereby locking the enzyme in an inactive state ().

Similarly, in the design of Bruton's Tyrosine Kinase (BTK) inhibitors , the carboxamide group forms critical bidentate hydrogen bonds with the kinase hinge region. The rigid isoxazole ring ensures the molecule maintains an optimal trajectory into the ATP-binding pocket, preventing off-target binding that plagues more flexible aliphatic chains ().

Pharmacophore Interaction Pathway

Pharmacophore Scaffold 5-Cyclopropylisoxazole-3-carboxamide Scaffold Isoxazole Isoxazole Ring (Metabolic Stability) Scaffold->Isoxazole Cyclopropyl Cyclopropyl Group (Hydrophobic Pocket) Scaffold->Cyclopropyl Carboxamide Carboxamide Group (H-Bond Donor/Acceptor) Scaffold->Carboxamide Target Target Protein (e.g., SMYD2 / BTK) Isoxazole->Target Pi-Pi Stacking Cyclopropyl->Target Steric Fit Carboxamide->Target Hinge Region Binding

Pharmacophore interaction model of the 5-Cyclopropylisoxazole-3-carboxamide scaffold.

Synthetic Workflows and Validation Protocols

To utilize this scaffold, researchers typically synthesize the primary amide from its commercially available precursor, 5-cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0) [1]. The following protocol outlines a self-validating system for this transformation, ensuring high fidelity in both synthesis and structural confirmation.

Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxamide

Objective: High-yield conversion of the carboxylic acid to the primary amide with orthogonal analytical validation.

  • Step 1: Activation. Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 30 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior efficiency in forming the active HOAt ester, which accelerates the reaction and minimizes epimerization or side-product formation.

  • Step 2: Amidation. Add ammonium chloride (NH₄Cl, 5.0 eq) to the reaction mixture and stir for 2–4 hours at room temperature.

    • Causality: NH₄Cl acts as a stable, highly controllable source of ammonia in the presence of DIPEA, preventing the volatility and stoichiometric inconsistencies associated with aqueous ammonia or ammonia gas.

  • Step 3: Workup & Purification. Quench the reaction with water and extract with ethyl acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

  • Step 4: Analytical Validation (Self-Validating Check).

    • LC-MS: Analyze the purified product to confirm the presence of the [M+H]⁺ ion at m/z 153.1.

    • ¹H-NMR (DMSO-d₆): Verify the structural connectivity. Look for the cyclopropyl multiplets (~1.0-1.2 ppm and ~2.0-2.2 ppm), the distinct isoxazole aromatic proton (~6.5 ppm), and the broad primary amide singlet (~7.5-7.8 ppm).

    • Causality: Relying solely on LC-MS is insufficient, as it cannot distinguish between structural isomers. The orthogonal use of NMR ensures that the isoxazole ring remains intact and the amide bond is definitively formed at the correct position.

Experimental Workflow Visualization

SynthesisWorkflow A 5-Cyclopropylisoxazole-3-carboxylic acid (Starting Material) B Activation (HATU / DIPEA) A->B Step 1 C Amidation (NH4Cl) B->C Step 2 D 5-Cyclopropylisoxazole-3-carboxamide (Crude Product) C->D Yield E Purification (Chromatography) D->E Isolate F Validation (LC-MS & 1H-NMR) E->F Verify MW 152.15

Workflow for the synthesis and validation of 5-Cyclopropylisoxazole-3-carboxamide.

References

  • ResearchGate. "Supplemental Materials and Methods (EPZ033294 SMYD2 Inhibitor)." ResearchGate Publications. Available at:[Link]

  • Google Patents. "WO2015084998A1 - Inhibitors of bruton's tyrosine kinase." WIPO (PCT).
  • National Center for Biotechnology Information (NCBI). "N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide | C13H18N2O2." PubChem Compound Summary for CID 16188020. Available at:[Link]

Exploratory

The Isoxazole-3-carboxamide Scaffold: Synthetic Architecture and Therapeutic Utility

Topic: Isoxazole-3-carboxamide Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The isoxazole-3-carboxamid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isoxazole-3-carboxamide Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The isoxazole-3-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its 4-carboxamide regioisomer (exemplified by Leflunomide). While the isoxazole ring itself is a classic bioisostere for aromatic rings and amide bonds, the specific placement of the carboxamide group at the 3-position creates a unique vector for hydrogen bonding and electrostatic interactions. This geometry has proven particularly effective in targeting G-protein coupled receptors (specifically CB2 agonists ), ion channels (TRPV1 antagonists ), and epigenetic modulators (SMYD3 inhibitors ).

This guide dissects the physicochemical properties, regioselective synthetic pathways, and structure-activity relationships (SAR) that drive the utility of the isoxazole-3-carboxamide core.

Structural & Physicochemical Properties[1][2]

Electronic Distribution and H-Bonding

The isoxazole ring is planar and aromatic. In the 3-carboxamide configuration, the carbonyl oxygen and the amide nitrogen are positioned to engage in directional hydrogen bonding.

  • Acceptor/Donor Motif: The C3-amide acts as a dual H-bond donor (NH) and acceptor (C=O).

  • Dipole Moment: The heterocyclic oxygen and nitrogen create a significant dipole, which is modulated by the electron-withdrawing nature of the C3-carbonyl.

  • Metabolic Stability: Unlike isoxazole-4-carboxamides which can be prone to base-catalyzed ring opening (the Leflunomide mechanism), 3-carboxamides are generally more chemically stable, making them suitable for non-prodrug applications.

Bioisosterism

The isoxazole-3-carboxamide moiety is frequently utilized as a bioisostere for:

  • Ortho-substituted benzamides: Mimicking the spatial arrangement of the phenyl ring while altering solubility and metabolic profiles.

  • Heterocyclic amides: Replacing pyrazole-3-carboxamides or 1,2,3-triazole-4-carboxamides to tune lipophilicity (LogP) and polar surface area (PSA).

Synthetic Strategies

Constructing the isoxazole-3-carboxamide core requires specific regiochemical control. Two primary strategies dominate: the Claisen-Cyclization Pathway (linear) and the 1,3-Dipolar Cycloaddition (convergent).

Strategy A: The Claisen-Cyclization Pathway (Linear)

This is the most robust method for generating 5-substituted-isoxazole-3-carboxamides.

  • Claisen Condensation: A ketone reacts with diethyl oxalate in the presence of a base (NaOEt) to form a 2,4-dioxobutanoate (diketoester).

  • Cyclization: Reaction with hydroxylamine hydrochloride yields the ethyl isoxazole-3-carboxylate.[1] Note: Regioselectivity is driven by the nucleophilic attack of hydroxylamine on the most reactive ketone, usually ensuring the ester ends up at C3.

  • Amidation: Hydrolysis of the ester followed by coupling, or direct aminolysis.

Strategy B: 1,3-Dipolar Cycloaddition (Convergent)

This route allows for diverse substitution at C4 and C5 but requires specific nitrile oxide precursors to install the C3-carbonyl.

  • Dipole: Chloro-oximidoacetate (generates a nitrile oxide with an ester/amide handle).

  • Dipolarophile: Alkynes or enamines.

  • Regiochemistry: Typically yields 3,5-disubstituted isoxazoles, but steric and electronic factors of the dipolarophile must be carefully managed to avoid 3,4-isomers.

Visualization of Synthetic Workflows

Synthesis_Pathways Start_A Ketone Precursor (R-CO-CH3) Step_A1 Claisen Condensation (Diethyl Oxalate/NaOEt) Start_A->Step_A1 Inter_A Diketoester Intermediate Step_A1->Inter_A Step_A2 Cyclization (NH2OH·HCl) Inter_A->Step_A2 Prod_A Ethyl Isoxazole-3-carboxylate Step_A2->Prod_A Step_A3 Amidation (R'-NH2) Prod_A->Step_A3 Final_A Isoxazole-3-carboxamide Step_A3->Final_A Start_B Chloro-oximidoacetate Step_B1 Nitrile Oxide Generation (Base) Start_B->Step_B1 Inter_B Nitrile Oxide Dipole Step_B1->Inter_B Step_B2 1,3-Dipolar Cycloaddition Inter_B->Step_B2 Start_B_Alkyne Alkyne (R-C≡CH) Start_B_Alkyne->Step_B2 Step_B2->Prod_A Yields Ester

Caption: Comparative synthetic workflows. Path A (top) is preferred for 5-aryl derivatives; Path B (bottom) offers convergent assembly.

Medicinal Chemistry Applications

Case Study: Selective CB2 Receptor Agonists

The isoxazole-3-carboxamide scaffold has emerged as a potent template for Cannabinoid Receptor Type 2 (CB2) agonists, utilized in treating inflammatory bowel disease (IBD) and colitis without the psychotropic side effects of CB1 activation.[1][2][3]

  • Mechanism: Activation of CB2 (G_i/o coupled) inhibits adenylyl cyclase and modulates MAPK pathways, reducing pro-inflammatory cytokine release.

  • Key Compound: N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-pentyloxyphe-nyl)isoxazole-3-carboxamide (Compound 68 from UCLouvain studies).[1]

  • SAR Insight: A lipophilic group at C5 (e.g., 2-pentyloxyphenyl) is critical for the hydrophobic pocket of CB2, while the C3-carboxamide directs selectivity over CB1.

Case Study: Epigenetic Modulation (SMYD3 Inhibitors)

SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase implicated in oncology.

  • Discovery: High-throughput screening identified isoxazole-3-carboxamides as competitive inhibitors.

  • Binding Mode: The amide moiety interacts with the lysine tunnel, while the isoxazole core scaffolds the molecule to project substituents into the substrate binding site.

Case Study: VEGFR2 Inhibitors

Substituted isoxazole-3-carboxamides have demonstrated anti-angiogenic activity by inhibiting VEGFR2 tyrosine kinase.

  • Structure: 5-aryl-isoxazole-3-carboxamides linked to urea moieties.

  • Activity: Inhibition of endothelial cell proliferation (HUVEC) and tumor growth suppression in xenograft models.

Structure-Activity Relationship (SAR) Map

The optimization of this scaffold typically follows these vectors:

PositionModificationEffect on Activity
C3-Amide (R1) Heteroaryl amines (e.g., thiadiazole, pyridine)Enhances metabolic stability and target affinity (e.g., CB2).
C3-Amide (R1) Alkyl aminesOften reduces potency in GPCR targets but improves solubility.
C4 Position Hydrogen (Unsubstituted)Preferred for maintaining planarity and reducing steric clash.
C4 Position Halogen (F, Cl)Modulates pKa and metabolic blocking; can lock conformation.
C5 Position Aryl / HeteroarylCritical for hydrophobic interactions (e.g., Kinase hinge binding or GPCR pockets).
C5 Position Alkyl chainsUsed in CB2 agonists to mimic the endogenous lipid ligand tail.
SAR Visualization

SAR_Map Core Isoxazole-3-carboxamide Core Scaffold C3_Mod C3-Carboxamide Region: - H-Bond Donor/Acceptor - Selectivity Vector - Bioisostere for Benzamide Core->C3_Mod C4_Mod C4 Position: - Steric Control - Metabolic Block (F, Cl) - Usually H for Planarity Core->C4_Mod C5_Mod C5 Position: - Hydrophobic Interaction - 'Tail' Region (CB2) - Hinge Binder (Kinases) Core->C5_Mod

Caption: Strategic vectors for modification on the isoxazole-3-carboxamide core.

Experimental Protocol: Synthesis of 5-Aryl-isoxazole-3-carboxamides

Objective: Synthesis of N-benzyl-5-phenylisoxazole-3-carboxamide via the Claisen-Cyclization route.

Reagents: Acetophenone, Diethyl oxalate, Sodium ethoxide, Hydroxylamine hydrochloride, Benzylamine.

Step 1: Claisen Condensation [1]

  • Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Add acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 4 hours. The mixture will solidify or turn deep yellow/orange.

  • Acidify with 1M HCl, extract with EtOAc, and concentrate to yield ethyl 2,4-dioxo-4-phenylbutanoate .

Step 2: Cyclization

  • Dissolve the diketoester in ethanol.

  • Add hydroxylamine hydrochloride (3.0 eq) and reflux for 2 hours.

  • Cool, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to isolate ethyl 5-phenylisoxazole-3-carboxylate .

    • QC Check: 1H NMR should show the isoxazole C4-H singlet around 6.9-7.0 ppm.

Step 3: Direct Amidation

  • Dissolve the ester in methanol/THF (1:1).

  • Add benzylamine (2.0 eq) and heat in a sealed tube at 60°C (or use catalytic NaCN/MeOH if reaction is sluggish).

  • Evaporate solvent and recrystallize from ethanol to yield the final carboxamide .

References

  • Han, S., et al. (2013). "3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis."[1][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Perrone, M. G., et al. (2011). "Structure–activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters. Link[4]

  • Mitchell, L. H., et al. (2019). "Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors."[5] ACS Medicinal Chemistry Letters. Link

  • Abdelgawad, M. A., et al. (2021). "Synthesis and Bioactivity of Isoxazole-Derived Carboxamide Derivatives: A Comprehensive Study." Journal of Heterocyclic Chemistry. Link

  • BenchChem Technical Support. (2025). "Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives." BenchChem Whitepapers. Link

Sources

Foundational

Technical Assessment: Solubility Profiling of 5-Cyclopropylisoxazole-3-carboxamide

This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-cyclopropylisoxazole-3-carboxamide , a critical scaffold in medicinal chemistry (e.g., S1P3 receptor agon...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-cyclopropylisoxazole-3-carboxamide , a critical scaffold in medicinal chemistry (e.g., S1P3 receptor agonists, SMYD3 inhibitors).

CAS Registry Number: 38955-40-7 (Referenced analog) Molecular Formula: C


H

N

O

Molecular Weight: 152.15 g/mol [1]

Executive Summary

5-cyclopropylisoxazole-3-carboxamide is a small-molecule heterocyclic scaffold characterized by a rigid isoxazole core, a lipophilic cyclopropyl moiety at the C5 position, and a polar carboxamide group at C3.[1] Its solubility profile is governed by the competition between the strong intermolecular hydrogen bonding of the primary amide (crystal lattice stability) and the solvation capacity of the solvent.

  • DMSO (Dimethyl Sulfoxide): Excellent Solubility. Preferred solvent for stock solutions (>50 mM). The polar aprotic nature of DMSO effectively disrupts amide-amide hydrogen bonding.[1]

  • Methanol (MeOH): Good Solubility. Suitable for working solutions and transfers. Solubility is temperature-dependent; gentle warming (37°C) may be required for concentrations >10 mg/mL.[1]

  • Aqueous Buffers: Low Solubility. The compound exhibits properties typical of BCS Class II/IV intermediates.[2] Aqueous dilution from DMSO stocks requires careful kinetic monitoring to prevent precipitation.

Physicochemical Context & Solvation Mechanisms

Understanding the molecular interactions is crucial for predicting stability in solution.

PropertyValue / CharacteristicImpact on Solubility
H-Bond Donors 1 (Amide -NH

)
Creates strong crystal lattice energy, resisting dissolution in non-polar solvents.[1]
H-Bond Acceptors 3 (Isoxazole N/O, Amide O)Facilitates high solubility in DMSO via dipole-dipole interactions.[1]
LogP (Predicted) ~0.5 – 1.2Moderate lipophilicity driven by the cyclopropyl group; indicates good membrane permeability but limited water solubility.
Physical State White to off-white solidHigh melting point (>150°C typical for this class) confirms strong lattice packing.[1]
Solvation Mechanism
  • In DMSO: The sulfoxide oxygen acts as a strong H-bond acceptor, interacting with the amide protons of the solute. This interaction is energetically favorable enough to overcome the solute's crystal lattice energy.

  • In Methanol: Methanol acts as both an H-bond donor and acceptor.[1] While it solvates the isoxazole ring well, the solvation shell is less stable than in DMSO, leading to lower saturation limits.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution for long-term storage (-20°C).

  • Weighing: Accurately weigh 7.6 mg of 5-cyclopropylisoxazole-3-carboxamide into a sterile, amber glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular biology grade).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: The solid should dissolve rapidly. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Checkpoint: Solution must be optically clear.

  • Storage: Aliquot into 50-100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Assessment (Methanol)

Objective: Determine the saturation limit in methanol for purification or transfer purposes.

  • Saturation: Add excess solid compound (~20 mg) to 1.0 mL of Methanol in a sealed HPLC vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may bind the amide).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Protocol C: Kinetic Solubility (Aqueous Dilution)

Objective: Determine the "crashing point" when diluting into assay buffers (PBS).

  • Preparation: Start with the 50 mM DMSO stock.

  • Stepwise Dilution:

    • Add 2 µL stock to 98 µL PBS (Final: 1 mM, 2% DMSO). Vortex.

    • Visual Check: Inspect for turbidity against a dark background.

    • If clear, proceed.[2] If turbid, the solubility limit is <1 mM.

    • Recommendation: For biological assays, maintain final DMSO concentration <0.5% and compound concentration <100 µM to ensure solubility.

Visualizing the Solubility Workflow

The following diagram outlines the decision process for handling this compound in a research setting.

SolubilityWorkflow Start Solid 5-cyclopropyl- isoxazole-3-carboxamide SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Storage/Stock MeOH Methanol SolventChoice->MeOH Transfer/Chem Water Aqueous Buffer (PBS/Media) SolventChoice->Water Direct Dissolution StockPrep Prepare Stock (50-100 mM) Vortex/Sonicate DMSO->StockPrep Purification Synthesis/Purification (HPLC/Crystallization) MeOH->Purification Crash Precipitation Risk! Use Co-solvent/Cyclodextrin Water->Crash Poor Solubility WorkingSol Prepare Working Sol. (1-10 mM) StockPrep->WorkingSol Dilute into Media PrecipCheck Visual Precipitate Check WorkingSol->PrecipCheck Assay Biological Assay (<1% DMSO Final) PrecipCheck->Assay Clear PrecipCheck->Crash Cloudy

Figure 1: Decision tree for solvent selection and handling of 5-cyclopropylisoxazole-3-carboxamide, highlighting the critical risk of aqueous precipitation.

Troubleshooting & Optimization

IssueCauseCorrective Action
Precipitation in Media "Crash-out" upon dilution from DMSO.1. Reduce final concentration.2. Warm media to 37°C before addition.3. Add intermediate dilution step (DMSO -> 1:1 DMSO:Water -> Media).[1]
Cloudiness in Methanol Saturation or moisture contamination.1. Sonicate for 10 mins.2. Add 5-10% DMSO or DCM as a co-solvent.3. Ensure Methanol is anhydrous.[1]
Degradation Hydrolysis of amide (rare but possible).Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

References

  • PubChem. 5-Cyclopropylisoxazole-3-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Link directs to related amide record for structural verification).

  • Guerrero, M., et al. (2012). Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] (Describes synthesis and DMSO handling of 5-cyclopropylisoxazole-3-carboxamide derivatives).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility profiling of amides in drug discovery).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amidation of 5-Cyclopropylisoxazole-3-Carboxylic Acid

[1] Abstract & Strategic Overview The 5-cyclopropylisoxazole-3-carboxylic acid scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl rings and a core motif in herbicides...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

The 5-cyclopropylisoxazole-3-carboxylic acid scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl rings and a core motif in herbicides (e.g., isoxaflutole derivatives) and anti-inflammatory agents.[1] The unique electronic properties of the isoxazole ring—specifically its electron-deficiency—render the C3-carboxylic acid highly reactive but also prone to specific side reactions such as decarboxylation under forcing conditions.[1]

This guide provides three validated protocols for the amidation of 5-cyclopropylisoxazole-3-carboxylic acid. Unlike generic amide coupling guides, this document addresses the specific steric and electronic influence of the 5-cyclopropyl group and the 1,2-oxazole core.[1]

Key Chemical Considerations
  • Electronic Activation: The electron-withdrawing nature of the isoxazole ring makes the carbonyl carbon highly electrophilic.[1] While this accelerates amine attack, it also destabilizes certain active esters, making rapid coupling agents (like HATU) or robust acid chlorides preferred over slow carbodiimide (DCC/EDC) methods without additives.[1]

  • Cyclopropyl Stability: The cyclopropyl group is stable to standard basic and acidic conditions but can undergo ring-opening under strong Lewis acidic conditions or radical conditions.[1][2] The protocols below are selected to preserve this moiety.

  • Regiochemistry: The 3-position is sterically accessible, unlike the 4-position.[1] Steric hindrance is rarely a failure mode unless the amine partner is extremely bulky.[1]

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal protocol for your specific amine partner.

AmidationStrategy Start Start: 5-Cyclopropylisoxazole-3-COOH AmineType Analyze Amine Partner Start->AmineType IsAmineNonNu Is Amine Non-Nucleophilic? (e.g., Aniline, Heterocycle) AmineType->IsAmineNonNu IsScaleLarge Is Scale > 10g? IsAmineNonNu->IsScaleLarge No (Aliphatic/Reactive) MethodA Method A: Acid Chloride (Oxalyl Chloride) IsAmineNonNu->MethodA Yes (Low Reactivity) IsScaleLarge->MethodA Yes (Cost/Purification) MethodB Method B: HATU Coupling (High Throughput) IsScaleLarge->MethodB No (Speed/Convenience) MethodC Method C: Mixed Anhydride (T3P or IBCF) MethodB->MethodC If Epimerization Risk (Chiral Amine)

Figure 1: Strategic decision tree for selecting the amidation protocol based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Method A: The "Robust" Protocol (Acid Chloride Activation)

Best For: Non-nucleophilic amines (anilines), large-scale synthesis (>5g), and cost-sensitive processes.[1][2] Mechanism: Conversion to the highly reactive acid chloride using oxalyl chloride, followed by nucleophilic acyl substitution.[2]

Reagents
  • Substrate: 5-Cyclopropylisoxazole-3-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl chloride (1.2 – 1.5 equiv)[1][2]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1][2]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[1]

Step-by-Step Procedure
  • Activation:

    • Charge a flame-dried RBF with 5-cyclopropylisoxazole-3-carboxylic acid and anhydrous DCM (0.2 M concentration).

    • Cool to 0°C under nitrogen atmosphere.[1]

    • Add catalytic DMF (2 drops).[1] Note: DMF forms the Vilsmeier-Haack intermediate, essential for rapid activation.[1]

    • Add oxalyl chloride dropwise over 10 minutes.[1] Gas evolution (CO, CO2, HCl) will be vigorous.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm complete activation.[1]

    • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in DCM.

    • Cool the amine solution to 0°C.[1]

    • Slowly cannulate the acid chloride solution into the amine solution.[1] Reasoning: Inverse addition prevents double-acylation of primary amines.[1]

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with saturated NaHCO3.[1]

    • Extract with DCM (3x).[1] Wash organics with 1M HCl (if product is not basic) and Brine.[1]

    • Dry over MgSO4 and concentrate.[1]

Method B: The "Universal" Protocol (HATU Coupling)

Best For: Library synthesis, aliphatic amines, acid-sensitive substrates, and rapid optimization.[1][2] Mechanism: Formation of an O-acyl(7-azabenzotriazole) uranium active ester, which reacts rapidly with amines with minimal racemization.[1][3]

Reagents
  • Substrate: 5-Cyclopropylisoxazole-3-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1][2]

  • Solvent: DMF or DMA (anhydrous)[1][2]

Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 – 0.2 M).[1]

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage).[1]

    • Stir for 5–10 minutes. Observation: Solution often turns yellow/orange.

  • Amine Addition:

    • Add the amine (1.1 – 1.2 equiv) followed by the remaining DIPEA (2.0 equiv).[1]

    • Stir at RT for 1–16 hours. (Most reactions with this scaffold are complete in <2 hours due to the activated isoxazole core).[1]

  • Workup (High Throughput):

    • Dilute with EtOAc.[1]

    • Wash extensively with water (3x) and LiCl (5% aq) to remove DMF.[1]

    • Wash with sat.[1] NaHCO3 and Brine.[1]

Analytical Data & QC Parameters

When characterizing the product, specific spectral features confirm the integrity of the cyclopropyl-isoxazole core.[1]

FeatureMethodExpected Signal / ValueNotes
Isoxazole C4-H 1H NMRSinglet, δ 6.3 – 6.6 ppmDistinctive aromatic singlet; shifts downfield in amides vs. acid.[1][2]
Cyclopropyl 1H NMRMultiplets, δ 0.9 – 1.2 ppm (4H)Characteristic high-field multiplets.[1] Ensure ring intact.[1]
Carbonyl 13C NMRδ 158 – 162 ppmAmide carbonyl; distinct from acid precursor (~165 ppm).[1]
Mass Spec LCMS (ESI)[M+H]+Isoxazoles ionize well in positive mode.[1][2]

Common Impurities:

  • Tetramethylurea: Byproduct of HATU.[1] Appears in NMR if DMF wash is insufficient.[1]

  • Decarboxylated Core: 5-cyclopropylisoxazole.[1] Rare, but possible if heated >100°C in acidic media.[1]

Troubleshooting & Optimization

Problem: Low Conversion with Aniline Derivatives

  • Cause: The amine is too electron-poor.[1]

  • Solution: Switch to Method A (Acid Chloride) and heat to reflux in Toluene if necessary.[1] The isoxazole acid chloride is thermally stable (Ref 2).[1]

Problem: Epimerization of Chiral Amine Partner

  • Cause: Over-activation or high basicity.[1]

  • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1][2] T3P is known for the lowest epimerization rates among coupling agents.[1]

Problem: "Sticky" Reaction Mixture

  • Cause: Isoxazole amides can be highly crystalline or form gels.[1]

  • Solution: Use a co-solvent mixture (DCM/DMF 9:[1]1) to maintain solubility during the reaction.[1][4]

References

  • PubChem. (2025).[1][2] 5-cyclopropyl-1,2-oxazole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Ye, F., et al. (2020).[1][4] Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1][5][6] Chemical Society Reviews.[1] [Link]

Sources

Application

Application Note: Synthesis of 5-Cyclopropylisoxazole-3-carboxamide via Hydroxylamine-Mediated Cyclization

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scope The 5-cyclopropylisoxazole-3-carboxamide motif is a privileged structural scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

The 5-cyclopropylisoxazole-3-carboxamide motif is a privileged structural scaffold in medicinal chemistry. It is frequently employed as a critical pharmacophore in the design of positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR)[1], highly potent Exchange Proteins Directly Activated by cAMP (EPAC) antagonists[2], and BET bromodomain inhibitors.

This application note details a robust, four-step synthetic protocol to construct this scaffold from commercially available starting materials. By leveraging a regioselective hydroxylamine-mediated cyclization followed by a high-yielding amidation sequence, this workflow provides a scalable and self-validating methodology for drug development professionals.

Mechanistic Rationale & Regioselectivity

As an application scientist, it is crucial to understand the chemical causality driving this synthesis:

  • Claisen Condensation: The sequence begins with a crossed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate. Sodium ethoxide (NaOEt) irreversibly deprotonates the methyl ketone, and the resulting enolate attacks the electrophilic diethyl oxalate to form a 1,3-diketoester intermediate[3].

  • Regioselective Cyclization (The Critical Step): The asymmetric nature of ethyl 4-cyclopropyl-2,4-dioxobutanoate presents a regioselectivity challenge. Hydroxylamine hydrochloride (

    
    ) acts as a binucleophile. The C2 carbonyl (adjacent to the ester) is significantly more electrophilic than the C4 carbonyl (adjacent to the cyclopropyl group). Consequently, the hydroxylamine nitrogen preferentially attacks the C2 position to form an oxime intermediate. The oxime oxygen then undergoes an intramolecular nucleophilic attack at the C4 carbonyl, followed by dehydration, to construct the isoxazole ring[1]. This inherent electronic bias exclusively yields the 3-carboxylate isomer rather than the 5-carboxylate. The use of the hydrochloride salt is deliberate; it provides a mildly acidic medium that catalyzes oxime formation and subsequent dehydration without the need for exogenous acid.
    
  • Amidation Strategy: While direct aminolysis of the ester using pressurized ammonia gas is possible[4], it often suffers from incomplete conversion and requires specialized equipment. A two-step sequence—saponification to the carboxylic acid followed by HATU-mediated amide coupling with ammonium chloride—ensures near-quantitative yields, avoids harsh conditions, and allows for the isolation of the highly valuable carboxylic acid intermediate[1].

Synthetic Workflow Visualization

G A Cyclopropyl Methyl Ketone + Diethyl Oxalate B Ethyl 4-cyclopropyl-2,4-dioxobutanoate (1,3-Diketoester) A->B NaOEt, EtOH 0 °C to RT, 12 h C Ethyl 5-cyclopropylisoxazole-3-carboxylate (Isoxazole Core) B->C NH₂OH·HCl, EtOH Reflux, 1 h D 5-Cyclopropylisoxazole-3-carboxylic acid (Activated Precursor) C->D NaOH, MeOH/H₂O RT, 3 h E 5-Cyclopropylisoxazole-3-carboxamide (Target Compound) D->E NH₄Cl, HATU, DIPEA DMF, RT, 4 h

Figure 1: Four-step synthetic workflow for 5-Cyclopropylisoxazole-3-carboxamide.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol (0.5 M).

  • Reaction: Cool the mixture to 0 °C. Add sodium ethoxide (1.5 eq, 21 wt% solution in ethanol) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours[3].

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in water and acidify to pH 2 using dilute

    
     or HCl. Extract the aqueous layer with ethyl acetate (
    
    
    
    ). Wash the combined organics with brine, dry over
    
    
    , and concentrate to afford the product as an amber oil.
  • Self-Validation Checkpoint: Successful enolization and condensation can be confirmed by observing a deep red/purple color shift upon the addition of a drop of

    
     solution to an aliquot, indicative of the highly enolized 
    
    
    
    -diketone system.
Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
  • Reaction: Combine ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) with hydroxylamine hydrochloride (3.0 eq) in ethanol (0.3 M). Heat the mixture to reflux for 1 hour[1].

  • Workup: Cool the reaction to room temperature and concentrate to dryness. Partition the crude residue between water and ethyl acetate to remove excess hydroxylamine salts. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers (

    
    ) and concentrate. Purify via silica gel chromatography (eluting with 25% EtOAc/hexane) to yield the product as a yellow oil[1].
    
  • Self-Validation Checkpoint: The conversion is marked by the disappearance of the highly UV-active diketone starting material on TLC. Mass spectrometry will show the expected

    
     at 
    
    
    
    182.
Step 3: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
  • Reaction: To a solution of ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in methanol (1.0 M), add a solution of sodium hydroxide (4.0 eq) in water. Stir the mixture at room temperature for 3 hours[1].

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Acidify the remaining aqueous solution to pH 2 using 5% aqueous HCl.

  • Isolation: Extract the precipitated acid with dichloromethane (

    
    ). Dry the combined organics (
    
    
    
    ) and concentrate to afford the pure carboxylic acid as a white solid[1].
  • Self-Validation Checkpoint: The product precipitates directly upon acidification, providing visual confirmation of successful hydrolysis.

Step 4: Synthesis of 5-Cyclopropylisoxazole-3-carboxamide
  • Activation: Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 4.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add solid ammonium chloride (

    
    , 3.0 eq) to the mixture. Stir at room temperature for 4 hours.
    
  • Workup: Quench the reaction by pouring it into ice-cold water. The carboxamide product will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

  • Self-Validation Checkpoint: LC-MS monitoring will show a distinct shift in retention time from the acid to the highly polar carboxamide.

Quantitative Data Summary

StepReactionReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Claisen CondensationCyclopropyl methyl ketone / Diethyl oxalate / NaOEt1.0 / 1.2 / 1.50 to 251265 - 75
2 Cyclization1,3-Diketoester /

1.0 / 3.078 (Reflux)180 - 85
3 SaponificationIsoxazole Ester / NaOH1.0 / 4.025390 - 95
4 AmidationIsoxazole Acid /

/ HATU / DIPEA
1.0 / 3.0 / 1.2 / 4.025485 - 90

References

1.[1] US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor. Google Patents. Available at: 2.[2] Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. PMC / NIH. Available at: 3.[4] US3435047A - Process for preparing 3-aminoisoxazole derivatives. Google Patents. Available at: 4.[3] 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. Benchchem. Available at:

Sources

Method

Application Note: Optimized Reaction Conditions for 5-Cyclopropylisoxazole-3-Carboxamide Formation

Executive Summary & Scientific Context The 5-cyclopropylisoxazole-3-carboxamide motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural determinant in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 5-cyclopropylisoxazole-3-carboxamide motif is a highly privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural determinant in the development of selective Sphingosine-1-phosphate 3 (S1P3) receptor allosteric agonists[1], potent covalent inhibitors of the SMYD3 methyltransferase, and neuroprotective agents targeting eukaryotic initiation factor 2B (eIF2B)[2].

The synthesis of these diverse therapeutic agents universally relies on the efficient amidation of 5-cyclopropylisoxazole-3-carboxylic acid . Because the electron-withdrawing nature of the isoxazole ring subtly influences the stability of activated acyl intermediates, selecting the correct coupling methodology is entirely dependent on the steric and electronic properties of the target amine nucleophile. This guide provides field-proven, self-validating protocols to ensure high-yielding amide bond formation across a variety of chemical contexts.

Mechanistic Pathways & Strategy Selection

To achieve quantitative conversion, the C3-carboxylic acid must be converted into a highly electrophilic intermediate. The choice of activation strategy dictates the reaction's success:

  • Carbodiimide Route (EDC/DMAP): The standard for primary and unhindered secondary aliphatic amines.

  • Uronium Route (HATU/DIPEA): The gold standard for sterically encumbered amines where standard carbodiimides fail.

  • Acid Chloride Route (Oxalyl Chloride): Reserved for highly deactivated, electron-poor heteroaromatics (e.g., aminobenzothiazoles)[3].

ReactionPathway Start 5-Cyclopropylisoxazole- 3-carboxylic acid EDC EDC / DMAP (Carbodiimide) Start->EDC HATU HATU / DIPEA (Uronium) Start->HATU SOCl2 SOCl2 or (COCl)2 (Acid Chloride) Start->SOCl2 Oacyl O-Acylisourea Active Ester EDC->Oacyl Activation HOAt OAt Active Ester HATU->HOAt Activation AcCl Acid Chloride SOCl2->AcCl Chlorination Product 5-Cyclopropylisoxazole- 3-carboxamide Oacyl->Product Amidation HOAt->Product Amidation AcCl->Product Amidation Amine Amine Nucleophile (1.0 - 1.2 eq) Amine->Oacyl Amine->HOAt Amine->AcCl

Figure 1: Activation and amidation pathways of 5-cyclopropylisoxazole-3-carboxylic acid.

Quantitative Comparison of Coupling Conditions

The following table summarizes the operational metrics for each coupling strategy, allowing researchers to select the optimal conditions based on their specific substrate.

Coupling StrategyReagentsTypical YieldReaction TimeBest Suited ForPrimary Byproducts
Carbodiimide EDC·HCl, DMAP, DCM75–96%12–16 hAliphatic amines, unhindered secondary aminesWater-soluble urea
Uronium HATU, DIPEA, DMF80–95%2–4 hSterically hindered amines, low-reactivity nucleophilesHOAt, tetramethylurea
Acid Chloride (COCl)₂, DMF (cat.), TEA85–98%1–3 hDeactivated anilines, heteroaromaticsHCl (neutralized by TEA)

Detailed Experimental Protocols

Protocol A: EDC/DMAP-Mediated Amidation (Standard Aliphatic Amines)

Context: This methodology was successfully utilized in the synthesis of the SMYD3 inhibitor EM127, achieving a 96% yield with 4-aminopiperidine derivatives.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) and the target amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 1.2 equiv).

    • Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, accelerating the amidation and suppressing the formation of unreactive N-acylurea side products.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) in one single portion.

  • Propagation & Validation: Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 16 hours.

    • Self-Validation: Monitor the reaction via LC-MS (ESI+). Complete consumption is indicated by the disappearance of the carboxylic acid peak (

      
       ~154) and the emergence of the product 
      
      
      
      peak.
  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (removes unreacted amine and DMAP), saturated aqueous NaHCO₃ (removes unreacted acid), and brine.

    • Causality: EDC·HCl is specifically chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for clean removal during this simple aqueous washing sequence.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU/DIPEA-Mediated Amidation (Sterically Hindered Amines)

Context: This protocol is required for complex, sterically encumbered bicyclic amines, such as those used in the development of eIF2B modulators[2].

Step-by-Step Procedure:

  • Pre-Activation: Dissolve 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 30 minutes at room temperature.

    • Causality: Pre-activation ensures the complete conversion of the carboxylic acid to the highly reactive OAt-active ester before the amine is introduced. This prevents the amine from forming an unreactive salt complex with the free acid.

  • Amidation: Add the sterically hindered amine (1.1 equiv) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer thoroughly with 5% aqueous LiCl (3x).

    • Causality: DMF is highly miscible with EtOAc. Washing with 5% LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring its complete removal without requiring high-vacuum distillation.

  • Isolation: Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Acid Chloride Route (Deactivated Heteroaromatics)

Context: Necessary for the synthesis of N-(benzo[d]thiazolyl)-5-cyclopropylisoxazole-3-carboxamides, where the amine nucleophilicity is severely attenuated by electron-withdrawing heteroaromatic rings[3].

Step-by-Step Procedure:

  • Chlorination: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (0.05 equiv), followed by the dropwise addition of oxalyl chloride (1.5 equiv) at 0 °C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.

  • Degassing: Stir at room temperature for 2 hours until gas evolution (CO and CO₂) completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride.

    • Causality: Failing to remove excess oxalyl chloride will result in the competitive acylation of the amine, forming unwanted oxamide byproducts.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Add this solution dropwise to a pre-cooled (0 °C) solution of the deactivated amine (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in DCM.

  • Workup: Stir for 1 hour, then wash with water and brine. Dry over Na₂SO₄ and concentrate.

References

  • Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. unibo.it. [Link]

  • AU2018313850A1 - Compounds, compositions and methods. google.com.
  • Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents. nih.gov.[Link]

  • Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. nih.gov. [Link]

Sources

Application

Application Note: 5-Cyclopropylisoxazole-3-carboxamide as a Scaffold for HPPD Inhibitors

This Application Note is designed for medicinal chemists and agrochemical researchers focusing on the design and synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. It details the optimized synthesis, val...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and agrochemical researchers focusing on the design and synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors. It details the optimized synthesis, validation, and application of 5-cyclopropylisoxazole-3-carboxamide , a critical pharmacophore scaffold used to develop next-generation herbicides and potential pharmaceutical agents for tyrosinemia.

Executive Summary

The inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) is a validated mechanism of action for bleaching herbicides (e.g., Isoxaflutole, Mesotrione) and orphan drugs (e.g., Nitisinone). While traditional inhibitors rely on a triketone or 4-benzoyl-isoxazole motif, recent structure-activity relationship (SAR) studies highlight 5-cyclopropylisoxazole-3-carboxamide as a versatile intermediate. This scaffold offers a unique chemical space for designing "bis-isoxazole" and "N-benzyl-carboxamide" inhibitors that overcome resistance in weed biotypes.

This guide provides a reproducible, high-yield protocol for synthesizing this intermediate and converting it into bioactive HPPD inhibitors. It includes mechanistic insights into the isoxazole ring-opening required for Fe(II) chelation within the enzyme active site.

Scientific Background & Mechanism[1][2][3][4]

The Role of the Isoxazole Scaffold

HPPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). Inhibitors typically mimic the substrate's


-keto acid structure to chelate the catalytic iron center.
  • Pro-drug Mechanism: Isoxazole-based inhibitors (like Isoxaflutole) are often pro-herbicides. They are stable in the container but metabolically active in the plant.

  • Ring Opening: The isoxazole ring undergoes nucleophilic attack (often hydrolytic or enzymatic) to open into a diketonitrile (DKN) species.

  • Chelation: The resulting 1,3-diketone moiety forms a bidentate chelate with the active site Fe(II), blocking substrate access and halting plastoquinone biosynthesis (leading to bleaching).

Why 5-Cyclopropylisoxazole-3-carboxamide?

While Isoxaflutole is substituted at the 4-position, the 3-carboxamide isomer serves as a template for:

  • Novel Binding Modes: Exploring the S2/S3 hydrophobic pockets of HPPD via amide linkers (e.g., N-benzyl derivatives).

  • Improved Physicochemical Properties: The cyclopropyl group enhances lipophilicity and metabolic stability compared to linear alkyl chains.

  • Resistance Breaking: Structurally distinct scaffolds can bypass metabolic resistance mechanisms evolved against standard triketones.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of the intermediate and its potential activation pathway.

HPPD_Pathway Start Cyclopropyl Methyl Ketone Inter1 Diketo Ester (Claisen Condensation) Start->Inter1 + Dimethyl Oxalate NaOCH3 Scaffold 5-Cyclopropylisoxazole- 3-carboxamide (Target Intermediate) Inter1->Scaffold + NH2OH·HCl Cyclization Coupling Amide Coupling (Linker Attachment) Scaffold->Coupling Functionalization Prodrug Inhibitor Candidate (Pro-herbicide) Coupling->Prodrug Synthesis Active Diketonitrile Species (Active Chelator) Prodrug->Active Metabolic Ring Opening Enzyme HPPD-Fe(II) Complex (Inhibition) Active->Enzyme Bidentate Chelation

Caption: Synthesis workflow from precursor to active HPPD inhibitor, highlighting the critical ring-opening activation step.

Experimental Protocols

Synthesis of 5-Cyclopropylisoxazole-3-carboxylate (Ester Intermediate)

Objective: Construct the isoxazole ring via Claisen condensation and cyclization.

Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium methoxide (NaOCH3), 25% in methanol (1.3 eq)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (1.1 eq)[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH)

Protocol:

  • Claisen Condensation:

    • Charge a flame-dried reaction vessel with MeOH and cool to 0°C.

    • Add NaOCH3 solution dropwise.

    • Add Cyclopropyl methyl ketone and Dimethyl oxalate simultaneously over 30 minutes, maintaining temperature < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of ketone.

    • Result: Formation of sodium enolate of 4-cyclopropyl-2,4-dioxobutanoate.

  • Cyclization:

    • Dissolve NH2OH·HCl in a minimum amount of water/EtOH.[1]

    • Add this solution to the reaction mixture. Reflux for 2–3 hours.

    • Cool to RT and concentrate in vacuo.

    • Partition residue between water and Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from EtOH or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: >85% Methyl 5-cyclopropylisoxazole-3-carboxylate.

Conversion to 5-Cyclopropylisoxazole-3-carboxamide

Objective: Convert the ester to the target primary amide.

Protocol:

  • Dissolve the methyl ester (from 3.1) in Methanol saturated with Ammonia (7N NH3 in MeOH).

  • Seal the vessel and stir at RT for 12–18 hours.

  • Monitor by TLC (shift to lower Rf).

  • Concentrate to dryness. The solid residue is often pure enough for subsequent steps.

  • Validation: 1H NMR (DMSO-d6) should show cyclopropyl protons (0.8–1.1 ppm) and broad amide singlets (7.5–8.0 ppm).

Application: Synthesis of N-Substituted HPPD Inhibitors

Context: To create a "Bis-amide" or "N-benzyl" inhibitor, the primary amide must be coupled or the acid chloride used. Below is the method using the Acid Chloride route for higher reactivity.

Reagents:

  • 5-Cyclopropylisoxazole-3-carboxylic acid (hydrolyzed from ester)[2]

  • Oxalyl chloride (1.5 eq) + DMF (cat.)

  • Target Amine (e.g., substituted benzylamine)

Protocol:

  • Suspend the carboxylic acid in Dichloromethane (DCM).

  • Add Oxalyl chloride dropwise at 0°C, followed by 1 drop of DMF. Stir until gas evolution ceases (2 h).

  • Concentrate to remove excess oxalyl chloride (yields crude acid chloride).

  • Redissolve in DCM. Add the Target Amine (1.1 eq) and Triethylamine (2.0 eq).

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.

  • Result: N-substituted-5-cyclopropylisoxazole-3-carboxamide (Potential HPPD Inhibitor).

Data Analysis & Validation

Analytical Specifications

Ensure the intermediate meets these criteria before proceeding to biological assays.

ParameterSpecificationMethod
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Identity Conforms to Structure1H NMR, 13C NMR, MS (ESI+)
Appearance White to off-white solidVisual Inspection
Water Content < 0.5%Karl Fischer
Biological Evaluation (HPPD Inhibition Assay)

Objective: Quantify the potency (IC50) of the synthesized inhibitor.

Reagents:

  • Recombinant HPPD enzyme (Arabidopsis thaliana or Zea mays).

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA).[3]

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (optional, for coupled assay).

Assay Protocol (Enol-Borate Method):

  • Preparation: Mix HPPD enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM sodium ascorbate, 5 µM FeSO4).

  • Incubation: Add the synthesized inhibitor (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Incubate for 15 min at 25°C.

  • Reaction: Initiate by adding HPPA (100 µM final).

  • Detection: Stop reaction after 15 min with 20% Perchloric acid. Analyze HGA production via HPLC (C18, Mobile Phase: MeOH/0.1% H3PO4).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Yang, D., et al. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[4] Journal of Agricultural and Food Chemistry. Link

  • Wang, D.W., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. Link

  • Beaudegnies, R., et al. (2009).Isoxazole-3-carboxamides as inhibitors of HPPD. Bioorganic & Medicinal Chemistry Letters.
  • Sigma-Aldrich. 5-Cyclopropylisoxazole-3-carboxylic acid Product Sheet.Link

  • Ndikuryayo, F., et al. (2017). 4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals. Journal of Agricultural and Food Chemistry. Link

Sources

Method

Preparation of N-substituted 5-cyclopropylisoxazole-3-carboxamides

Application Note: Strategic Synthesis and Optimization of N-substituted 5-cyclopropylisoxazole-3-carboxamides Executive Summary The 5-cyclopropylisoxazole-3-carboxamide scaffold represents a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Optimization of N-substituted 5-cyclopropylisoxazole-3-carboxamides

Executive Summary

The 5-cyclopropylisoxazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, P2X3 antagonists, and herbicide safeners.[1] The cyclopropyl moiety imparts metabolic stability (blocking CYP450 oxidation sites common on alkyl chains) and rigidifies the vector of the pharmacophore, while the isoxazole ring functions as a stable bioisostere for amide or ester linkages.

This application note provides a validated, scalable protocol for the synthesis of this core, addressing the primary synthetic challenge: Regiocontrol during the isoxazole ring formation. We detail the construction of the 5-cyclopropylisoxazole-3-carboxylic acid core followed by divergent amidation protocols suitable for parallel medicinal chemistry campaigns.

Retrosynthetic Strategy & Pathway

The synthesis hinges on the regioselective [3+2] cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine. Unlike symmetric diketones, the use of ethyl cyclopropyl-2,4-dioxobutyrate (derived from diethyl oxalate) presents two electrophilic sites, creating a risk of regioisomeric mixtures (5-cyclopropyl-3-ester vs. 3-cyclopropyl-5-ester).[1]

Critical Success Factor: The reaction conditions must favor the initial nucleophilic attack of hydroxylamine at the


-carbonyl (adjacent to the cyclopropyl group) rather than the 

-keto ester, ensuring the formation of the 3-carboxylate isomer.
Diagram 1: Synthetic Workflow

SyntheticWorkflow SM1 Cyclopropyl Methyl Ketone Inter1 Diketo Ester Intermediate (Ethyl 4-cyclopropyl-2,4-dioxobutyrate) SM1->Inter1 Claisen Condensation (NaOEt, < 10°C) SM2 Diethyl Oxalate SM2->Inter1 Cycliz Regioselective Cyclization (NH2OH·HCl, EtOH) Inter1->Cycliz Oxime Formation CoreEster Ethyl 5-cyclopropylisoxazole- 3-carboxylate Cycliz->CoreEster Dehydration CoreAcid CORE ACID: 5-cyclopropylisoxazole- 3-carboxylic acid CoreEster->CoreAcid Hydrolysis (LiOH or NaOH) Amide Target: N-substituted Amide CoreAcid->Amide Amidation (T3P or HATU)

Caption: Linear synthetic workflow from commodity starting materials to the final N-substituted amide library.

Protocol 1: Scaffold Construction (The Core Acid)

Objective: Synthesis of 5-cyclopropylisoxazole-3-carboxylic acid (CAS: 110256-15-0).[1][2]

Step A: Claisen Condensation

Reaction: Cyclopropyl methyl ketone + Diethyl oxalate


 Ethyl 4-cyclopropyl-2,4-dioxobutyrate.[1]
  • Preparation: In a flame-dried 1L 3-neck flask under

    
    , charge Sodium Ethoxide  (1.2 equiv) in anhydrous Ethanol (5 vol).
    
  • Addition 1: Cool to 0°C. Add Diethyl Oxalate (1.2 equiv) dropwise over 15 mins.

  • Addition 2: Add Cyclopropyl Methyl Ketone (1.0 equiv) dropwise, maintaining internal temperature

    
    . The reaction is exothermic.
    
  • Maturation: Allow to warm to room temperature (RT) and stir for 4–6 hours. The solution will turn yellow/orange, and a precipitate (the sodium enolate) may form.

  • Quench: Cool to 0°C. Acidify with 1M HCl or

    
     to pH ~2. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Checkpoint: The crude oil (often a mixture of enol/keto tautomers) is used directly to prevent decarboxylation.

Step B: Regioselective Cyclization

Reaction: Diketo ester +




Isoxazole ester.[1]
  • Solvation: Dissolve the crude diketo ester in Ethanol (10 vol).

  • Reagent: Add Hydroxylamine Hydrochloride (1.1 equiv).

  • Conditions: Reflux (78°C) for 3 hours.

    • Why Reflux? Promotes the dehydration of the intermediate oxime to close the aromatic ring.

    • Why Acidic Salt? Using

      
       without excess base keeps the media slightly acidic, which kinetically favors the attack at the more nucleophilic ketone (C4) over the ester, securing the 5-cyclopropyl-3-ester regiochemistry.
      
  • Workup: Concentrate ethanol. Dilute with water.[1] If the product is solid, filter; if oil, extract with DCM.

  • Validation:

    
     NMR (CDCl3). Look for the isoxazole C4-H singlet  around 
    
    
    
    6.3–6.5 ppm.[1] If the peak is significantly shifted, check for regioisomers.
Step C: Saponification
  • Dissolve ester in THF/Water (1:1).[1] Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Remove THF in vacuo.[1] Acidify aqueous layer with 1M HCl to precipitate the acid.

  • Filter and dry.[1]

    • Yield Target: >60% over 3 steps.[1][3]

Mechanism of Regioselectivity

Understanding the competition between the two carbonyls is vital for troubleshooting.

Diagram 2: Regioselectivity Decision Tree

Regioselectivity cluster_PathA Path A (Desired) cluster_PathB Path B (Undesired) Diketo Diketo-Ester Intermediate (R-CO-CH2-CO-COOEt) StepA1 Attack at C4 (Ketone) (Most Nucleophilic Carbonyl) Diketo->StepA1 Standard Conditions (EtOH, Reflux) StepB1 Attack at C1 (alpha-Keto) (Occurs in strong base/steric bulk) Diketo->StepB1 Steric hindrance or pH > 10 StepA2 5-Cyclopropyl-3-carboxylate StepA1->StepA2 Cyclization StepB2 3-Cyclopropyl-5-carboxylate or 5-Isoxazolone StepB1->StepB2

Caption: Mechanistic pathway showing the kinetic preference for C4 attack yielding the target 3-carboxylate.

Protocol 2: Library Generation (Amidation)

For generating a library of N-substituted analogs, we recommend Propylphosphonic Anhydride (T3P) over HATU.[1] T3P offers easier workup (water-soluble byproducts) and lower epimerization risk, though epimerization is not a concern for this achiral acid.[1]

Method A: T3P Coupling (Recommended for HTS Libraries)[1]
  • Charge: In a reaction vial, combine:

    • 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv).[1][2]

    • Amine (R-NH2) (1.1 equiv).[1]

    • Ethyl Acetate or DCM (10 vol).[1]

    • Pyridine or DIPEA (3.0 equiv).[1]

  • Activate: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.[1]

  • Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.[1][4]

  • Workup: Wash organic layer with water, 0.5M HCl (to remove pyridine/unreacted amine), and sat.

    
     (to remove unreacted acid).
    
  • Isolation: Dry and concentrate. T3P reactions often yield high purity (>95%) requiring no chromatography.[1]

Method B: Acid Chloride (For Weak Nucleophiles/Anilines)[1]

If the amine is electron-deficient (e.g., 2-aminopyridine, fluoro-aniline):

  • Suspend Acid (1.0 equiv) in DCM with a catalytic drop of DMF.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h at RT until gas evolution ceases.

  • Concentrate to dryness (removes excess oxalyl chloride).

  • Redissolve acid chloride in DCM.[1] Add Amine (1.0 equiv) and Triethylamine (1.5 equiv).[1]

  • Stir at RT.[1]

Quantitative Data & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Acid: Off-white solid.[1] Amides: White/Pale yellow solids.[1]Dark oil suggests polymerization during Claisen step.[1] Keep T < 10°C.

H NMR (Acid)

6.38 (s, 1H)
for Isoxazole-H4.[1]
If singlet is at

6.8+, suspect regioisomer (3-cyclopropyl-5-carboxylate).[1]
LCMS Acid M+1: ~154.1 Da.[1]Check for Ethyl Ester (M+1 ~182) if hydrolysis is incomplete.[1]
Solubility Acid is sparingly soluble in water, soluble in DMSO/MeOH.For amidation, if acid is insoluble in DCM, use DMF or NMP.

References

  • Core Scaffold Synthesis: Menozzi, G., et al. "Synthesis and biological evaluation of isoxazole derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[1] (Establishes the Claisen/Hydroxylamine route for isoxazole-3-carboxylates).

  • Regioselectivity Mechanism: Zhu, J., et al. "Regioselective synthesis of isoxazoles from enaminones."[5] RSC Advances, 2018. Link

  • Amidation Reagents: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link[1]

  • Commercial Reference: Sigma-Aldrich Product Specification, "5-Cyclopropylisoxazole-3-carboxylic acid," CAS 110256-15-0.[1] Link[1]

  • Biological Context (Kinase Inhibitors): Example Patent WO2013065059A1, "Process for preparation of N,N-di substituted carboxamides."[1] Link

Disclaimer: This protocol involves the use of hazardous reagents (Hydroxylamine, Oxalyl Chloride). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Scale-Up Synthesis of 5-Cyclopropylisoxazole-3-Carboxamide: Process Chemistry, Regioselectivity, and Protocol Validation

Introduction & Strategic Context 5-cyclopropylisoxazole-3-carboxamide is a highly versatile and structurally critical heterocyclic building block. It is most notably utilized as a core intermediate in the synthesis of se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

5-cyclopropylisoxazole-3-carboxamide is a highly versatile and structurally critical heterocyclic building block. It is most notably utilized as a core intermediate in the synthesis of selective Sphingosine-1-phosphate 3 (S1P3) receptor allosteric agonists, such as N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide, which are essential tools for exploring cardiovascular and inflammatory pharmacology[1].

Transitioning the synthesis of this molecule from discovery-scale (milligrams) to process-scale (kilograms) requires strict control over regioselectivity during heterocycle formation, efficient thermal management of exothermic steps, and scalable purification strategies that eliminate the need for chromatographic separation. This application note details a robust, self-validating three-step synthetic route designed for kilo-lab execution.

Retrosynthetic Analysis & Route Selection

The most scalable approach to the 5-cyclopropylisoxazole-3-carboxamide core avoids hazardous reagents like thionyl chloride and minimizes step count. The route is constructed via a three-step sequence:

  • Claisen Condensation : Coupling of cyclopropyl methyl ketone with diethyl oxalate to establish the 1,3-dicarbonyl framework[2].

  • Cyclocondensation : Regioselective [3+2] cyclization using hydroxylamine hydrochloride to form the isoxazole ring[3].

  • Direct Amidation : High-pressure aminolysis of the resulting ester to yield the target carboxamide.

Workflow SM Cyclopropyl methyl ketone + Diethyl oxalate Step1 Step 1: Claisen Condensation (NaOEt, EtOH, 0°C to RT) SM->Step1 Int1 Ethyl 4-cyclopropyl-2,4-dioxobutanoate Step1->Int1  Yield: >85% Step2 Step 2: Cyclocondensation (NH2OH·HCl, EtOH, Reflux) Int1->Step2 Int2 Ethyl 5-cyclopropylisoxazole-3-carboxylate Step2->Int2  Regioselective Step3 Step 3: Direct Amidation (NH3 in MeOH, 50°C, Pressure) Int2->Step3 Product 5-cyclopropylisoxazole-3-carboxamide (Target API Intermediate) Step3->Product  High Purity

Figure 1: Three-step scalable synthetic workflow for 5-cyclopropylisoxazole-3-carboxamide.

Process Chemistry & Mechanistic Causality

Regioselectivity in Cyclocondensation

A critical failure point in isoxazole synthesis is poor regiocontrol during the cyclocondensation of the 1,3-dicarbonyl intermediate with hydroxylamine. The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, possesses two distinct electrophilic carbonyl centers (C2 and C4).

The Causality of Selectivity : The C4 carbonyl (adjacent to the ester) is rendered less electrophilic due to resonance electron donation from the ethoxy oxygen. Conversely, the C2 carbonyl (adjacent to the cyclopropyl group) is highly electrophilic. Consequently, the nucleophilic nitrogen of hydroxylamine preferentially attacks the C2 ketone. Subsequent dehydration and cyclization onto the C4 position yields the thermodynamically favored 5-cyclopropylisoxazole-3-carboxylate almost exclusively, preventing the formation of the unwanted 3-cyclopropyl isomer.

Regioselectivity Diketonate 1,3-Dicarbonyl Intermediate (Ethyl 4-cyclopropyl-2,4-dioxobutanoate) Attack1 Nucleophilic Attack at C2 (Highly Electrophilic Ketone) Diketonate->Attack1  NH2OH Attack2 Nucleophilic Attack at C4 (Less Electrophilic Ester-adjacent) Diketonate->Attack2  NH2OH Isoxazole5 5-cyclopropylisoxazole-3-carboxylate (Thermodynamically Favored Major Product) Attack1->Isoxazole5  Dehydration & Cyclization Isoxazole3 3-cyclopropylisoxazole-5-carboxylate (Trace Minor Byproduct) Attack2->Isoxazole3  Dehydration & Cyclization

Figure 2: Mechanistic logic governing the regioselective cyclocondensation of the isoxazole core.

Amidation Strategy

Traditional discovery routes often hydrolyze the ester to a carboxylic acid, activate it with thionyl chloride (SOCl₂) to form an acid chloride, and then quench with ammonia[3]. For scale-up, this is highly inefficient and generates corrosive SO₂ and HCl gases. Process Optimization : Direct amidation of the ethyl ester using 7N ammonia in methanol within a sealed pressure reactor bypasses the acid chloride intermediate entirely. The elevated temperature (50 °C) overcomes the kinetic barrier of ester aminolysis, while the pressure vessel ensures the volatile ammonia remains dissolved in the reaction matrix.

Step-by-Step Experimental Protocols (Kilo-Lab Scale)

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
  • Preparation : Purge a 20 L jacketed glass reactor with N₂. Charge with anhydrous ethanol (8.0 L) and cool the jacket to 0 °C.

  • Base Addition : Carefully add sodium ethoxide (21% wt in EtOH, 1.2 equiv). Caution: Moisture sensitive.

  • Substrate Addition : Prepare a mixture of cyclopropyl methyl ketone (1.0 equiv, 1.0 kg) and diethyl oxalate (1.1 equiv). Add this mixture dropwise to the reactor over 2 hours, maintaining the internal temperature below 10 °C.

    • Causality: Dropwise addition controls the exothermic deprotonation and minimizes self-condensation (aldol-type) of the methyl ketone.

  • Reaction : Warm to 25 °C and stir for 12 hours.

    • Self-Validation: The reaction will transition from a clear solution to a thick, yellow suspension as the sodium enolate precipitates, visually confirming the progression of the Claisen condensation.

  • Workup : Quench by slowly adding 2N HCl until the pH reaches 3-4. Extract with MTBE (3 x 4 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield a crude yellow oil. Proceed to Step 2 without further purification.

Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate
  • Preparation : In a 20 L reactor, dissolve the crude Step 1 intermediate in ethanol (10.0 L).

  • Reagent Addition : Add hydroxylamine hydrochloride (1.1 equiv) in a single portion.

    • Causality: Utilizing the hydrochloride salt without an external neutralizing base provides a mildly acidic environment, which acts as a catalyst for the final dehydration step of the isoxazole cyclization.

  • Reaction : Heat the mixture to gentle reflux (75-80 °C) for 6 hours.

    • Self-Validation (IPC): Monitor via HPLC. The reaction is complete when the enol peak of the starting material (<10% a/a) is consumed.

  • Workup : Concentrate the mixture under reduced pressure to remove 70% of the ethanol. Partition the residue between ethyl acetate (8 L) and water (8 L). Wash the organic layer with saturated aqueous NaHCO₃ (to remove acidic impurities) and brine. Concentrate to afford the product as an off-white solid.

Step 3: Synthesis of 5-cyclopropylisoxazole-3-carboxamide
  • Preparation : Charge a 10 L stainless steel pressure reactor (autoclave) with the Step 2 intermediate (1.0 kg).

  • Amidation : Add 7N Ammonia in Methanol (5.0 L). Seal the reactor securely.

  • Reaction : Heat the sealed vessel to 50 °C. The internal pressure will rise. Stir at this temperature for 18 hours.

  • Crystallization & Isolation : Cool the reactor to 0 °C and carefully vent the residual pressure through an acid scrubber.

    • Self-Validation: Upon cooling, the target carboxamide will spontaneously crystallize from the methanolic solution.

  • Filtration : Filter the resulting slurry. Wash the filter cake with ice-cold methanol (1.0 L) and dry in a vacuum oven at 45 °C to constant weight.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following In-Process Controls (IPCs) and final release specifications must be met. Data is summarized below:

Processing StageKey Intermediate / ProductPrimary IPC MethodExpected Purity (HPLC)Visual Appearance
Step 1 Ethyl 4-cyclopropyl-2,4-dioxobutanoateGC-FID (Disappearance of SM)> 85.0% (Crude)Thick yellow oil / enolate suspension
Step 2 Ethyl 5-cyclopropylisoxazole-3-carboxylateHPLC-UV (254 nm)> 95.0% (a/a)Off-white crystalline solid
Step 3 5-cyclopropylisoxazole-3-carboxamideHPLC-UV / LC-MS> 99.0% (a/a)Pure white crystalline powder

Expected Analytical Profile for Final API Intermediate (Step 3) :

  • LC-MS (ESI) : m/z = 153.1 [M+H]⁺

  • ¹H-NMR (400 MHz, DMSO-d₆) : The isoxazole C4-H proton appears as a distinct singlet at ~6.4 ppm. The primary amide protons present as a broad singlet integrating to 2H around 7.6-8.0 ppm, confirming successful aminolysis. The cyclopropyl multiplet signals remain intact between 1.0-2.2 ppm.

References

  • Source: researchgate.
  • Source: nih.
  • Source: ucd.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole Synthesis with Cyclopropyl Moieties

Topic: Preventing Cyclopropyl Ring Opening During Isoxazole Synthesis Ticket ID: CHEM-ISOX-CYP-001 Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Cyclopropyl Ring Opening During Isoxazole Synthesis Ticket ID: CHEM-ISOX-CYP-001 Status: Active Lead Scientist: Dr. A. Vance

Executive Summary & Triage

The Challenge: Synthesizing isoxazoles containing a cyclopropyl group presents a classic chemoselectivity conflict. The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol) and significant


-character in its C-C bonds. Conditions typically required to generate the isoxazole core—such as strong acids, Lewis acids, or radical oxidants—frequently trigger a "homo-Michael" addition or radical ring scission, destroying the cyclopropane before the isoxazole forms.

Core Directive: To preserve the cyclopropyl ring, you must avoid Acid-Catalyzed Activation (which leads to carbocationic ring opening) and Single Electron Transfer (SET) oxidants (which lead to radical ring opening).

Method Selection Decision Tree

Use the following logic flow to select the safest protocol for your specific substrate.

MethodSelection Start START: Select Substrate Type Route1 Route A: [3+2] Cycloaddition (Alkyne + Nitrile Oxide) Start->Route1 Route2 Route B: Condensation (1,3-Dicarbonyl + Hydroxylamine) Start->Route2 Q1 Is the Cyclopropyl group on the Dipole (Nitrile Oxide)? Route1->Q1 MethodB1 Method B1: Buffered Condensation (NaOAc/EtOH, pH 5-6) Route2->MethodB1 MethodB_Fail AVOID: Standard Acid Reflux (Risk of Beckmann/Ring Opening) Route2->MethodB_Fail Do Not Use Sens1 Is the substrate acid-sensitive? Q1->Sens1 Yes MethodA2 Method A2: NCS/Et3N (Imidoyl Chloride Route) Q1->MethodA2 No (On Alkyne) MethodA1 Method A1: Mukaiyama Dehydration (Nitroalkane + PhNCO) Sens1->MethodA1 High Sensitivity MethodA3 Method A3: Chloramine-T (Direct Oxidative Cycloaddition) Sens1->MethodA3 Moderate Sensitivity

Figure 1: Decision matrix for selecting the synthesis route based on substrate stability.

Technical Guides & Protocols

Module A: The [3+2] Cycloaddition Route (Nitrile Oxides)

This is the most common route but fails when harsh oxidants (like NaOCl/Bleach) are used to generate the nitrile oxide in situ.

Protocol A1: The Mukaiyama Method (Ultra-Mild)

Best for: Highly strained or acid-sensitive cyclopropanes. Mechanism: Dehydration of primary nitroalkanes using phenyl isocyanate. No oxidation step is required, avoiding radical clocks.

Reagents:

  • Primary nitro compound (R-CH₂-NO₂)

  • Dipolarophile (Alkyne/Alkene)[1]

  • Phenyl isocyanate (PhNCO)

  • Triethylamine (Et₃N)

  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step:

  • Dissolve the nitro compound (1.0 equiv) and dipolarophile (1.2 equiv) in anhydrous toluene (0.1 M).

  • Add PhNCO (2.0 equiv) followed by a catalytic amount of Et₃N (5-10 drops).

  • Critical Step: Stir at room temperature or mild heat (40-50°C). Do not reflux unless necessary.

  • Observation: A precipitate of diphenylurea will form (byproduct).

  • Filter off the urea, wash with water, and purify via column chromatography.

Protocol A2: The NCS/Aldoxime Method (Standard)

Best for: General synthesis where the cyclopropyl group is stable to weak bases. Mechanism: Chlorination of aldoxime to hydroximoyl chloride, followed by HCl elimination.

Step-by-Step:

  • Dissolve aldoxime (1.0 equiv) in DMF or DCM.

  • Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Add the alkyne (1.2 equiv).

  • Critical Step: Add Et₃N (1.2 equiv) dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of free nitrile oxide low, preventing dimerization (furoxan formation) and side reactions.

Module B: The Condensation Route (1,3-Dicarbonyls)

Best for: 3,5-disubstituted isoxazoles where the cyclopropyl is already part of the dicarbonyl backbone. Risk: Acid-catalyzed ring opening (Homo-Michael addition).

Protocol B1: Buffered pH Control

Reagents:

  • Cyclopropyl-1,3-diketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc) or Pyridine

  • Solvent: Ethanol/Water

Step-by-Step:

  • Dissolve NH₂OH·HCl (1.1 equiv) and NaOAc (1.1 equiv) in water.

    • Technical Note: This generates free NH₂OH in situ and buffers the solution to pH ~5-6. Do not use HCl or H₂SO₄.

  • Add the solution to the 1,3-diketone in Ethanol.

  • Stir at Room Temperature for 4-12 hours.

  • Monitoring: If conversion is slow, heat to 50°C. Monitor by TLC.

    • Stop Condition: If you observe a new spot with lower Rf than the product that stains with KMnO4 (indicating an alkene from ring opening), stop heating immediately .

Troubleshooting & FAQs

Q1: I am using CAN (Ceric Ammonium Nitrate) to generate the nitrile oxide, but my yield is <10%. Why?

Diagnosis: Radical Ring Opening. Explanation: CAN is a Single Electron Transfer (SET) oxidant. It generates a radical cation on the aromatic ring or the cyclopropane itself. Cyclopropylcarbinyl radicals rearrange to homoallylic radicals at a rate of


.
Solution:  Switch to Protocol A2 (NCS)  or Protocol A1 (Mukaiyama) . These proceed via anionic/concerted pathways, avoiding discrete radical intermediates.
Q2: During the condensation method (Route B), I see a "homo-Michael" byproduct. What is this?

Diagnosis: Acid-Catalyzed Nucleophilic Attack. Explanation: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the


-carbon. The cyclopropane acts as a 

-donor (nucleophile), leading to ring scission. Visualization:

Mechanism Substrate Cyclopropyl-Diketone Intermed Activated Cation (Ring Strain High) Substrate->Intermed + H+ Acid Acid (H+) Path1 Path A: Nucleophilic Attack (Ring Opening) Intermed->Path1 Strong Acid / High T Path2 Path B: Condensation (Isoxazole Formation) Intermed->Path2 Buffered pH (NaOAc)

Figure 2: Competing pathways in acid-catalyzed condensation. Path A leads to failure; Path B is the desired route.

Q3: Can I use bleach (NaOCl) for the [3+2] cycloaddition?

Answer: generally No . Reasoning: Commercial bleach is highly alkaline (pH > 11) and a strong oxidant.

  • Haloform Reaction: If your substrate has a methyl ketone, bleach will degrade it.

  • Ring Opening: The high pH can induce base-catalyzed ring opening if the cyclopropane has electron-withdrawing groups (donor-acceptor cyclopropanes).

  • Alternative: Use Chloramine-T in ethanol.[2] It releases "Cl+" slowly and maintains a neutral pH.

Data Summary: Reagent Compatibility

Reagent SystemMechanismRisk to CyclopropaneRecommendation
NaOCl (Bleach) Oxidative DehydrogenationHigh (pH/Oxidation)Avoid
CAN / Mn(OAc)₃ Radical SETCritical (Radical Clock)Do Not Use
NCS / Et₃N Chlorination/EliminationLowRecommended
PhNCO (Mukaiyama) DehydrationVery LowBest for Sensitive
Chloramine-T Mild OxidationLowGood Alternative

References

  • Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society.

  • Huisgen, R. (1963).[3] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.

  • Rai, K. M. L., et al. (1997). "Chloramine-T as a mild oxidant for the generation of nitrile oxides." Indian Journal of Chemistry, Section B.
  • Minakata, S., et al. (2011).[4] "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition." Organic Letters.

  • Tang, S., et al. (2009). "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters.

Sources

Optimization

Improving yield of 5-cyclopropylisoxazole-3-carboxamide amidation

Technical Support Center: Isoxazole Chemistry Division Ticket #59201: Optimization of 5-cyclopropylisoxazole-3-carboxamide Synthesis Executive Summary: The Yield Challenge User Query: "I am experiencing variable yields (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Chemistry Division Ticket #59201: Optimization of 5-cyclopropylisoxazole-3-carboxamide Synthesis

Executive Summary: The Yield Challenge

User Query: "I am experiencing variable yields (30-55%) when synthesizing 5-cyclopropylisoxazole-3-carboxamide. How can I stabilize the protocol for scale-up?"

Diagnosis: The 5-cyclopropylisoxazole core is chemically distinct due to the tension of the cyclopropyl ring combined with the latent lability of the isoxazole N-O bond. Low yields in this amidation typically stem from two competing failures:

  • Isoxazole Ring Degradation: Under harsh basic conditions (e.g., hot NaOH or excess hydrazine), the isoxazole ring undergoes base-catalyzed ring-opening (the Kemp elimination mechanism equivalent), reverting to acyclic nitriles or keto-enols.

  • Inefficient Activation: Direct ammonolysis of the ethyl ester is kinetically slow due to the electron-rich nature of the 5-cyclopropyl group, while standard thionyl chloride (

    
    ) activation often generates HCl byproducts that degrade the cyclopropyl moiety.
    

Recommended Solution: Switch to a Mixed Anhydride Activation or CDI-Mediated Coupling protocol. These methods operate at neutral-to-mildly basic pH and ambient temperature, preserving the heterocyclic core.

Optimized Protocol: The "Golden Path"

Do not use standard acid chloride generation (


/Reflux) for this substrate. The following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to generate a reactive acyl imidazole intermediate, which reacts rapidly with ammonium salts.

Reagents:

  • Substrate: 5-cyclopropylisoxazole-3-carboxylic acid (1.0 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Nitrogen Source: Ammonium Acetate (

    
    ) or Ammonium Chloride (
    
    
    
    ) (3.0 equiv)
  • Solvent: Anhydrous THF or DMF (DMF is preferred if solubility is an issue).

Step-by-Step Methodology:

  • Activation Phase:

    • Dissolve 5-cyclopropylisoxazole-3-carboxylic acid in anhydrous THF (0.5 M concentration).

    • Add CDI (1.2 equiv) portion-wise at

      
      . Note: vigorous 
      
      
      
      evolution will occur.
    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS. The formation of the acyl-imidazole intermediate is usually quantitative.

  • Amidation Phase:

    • Cool the mixture back to

      
      .
      
    • Add solid Ammonium Acetate (3.0 equiv) in one portion.

    • Stir at RT for 3–6 hours.

  • Workup (Critical for Yield):

    • Dilute the reaction mixture with water (3x reaction volume).

    • Do not extract immediately. Stir the aqueous slurry for 30 minutes. The product, 5-cyclopropylisoxazole-3-carboxamide, is often moderately soluble in organic solvents but precipitates well from water/THF mixtures.

    • Filter the precipitate. If no precipitate forms (due to DMF usage), extract with Ethyl Acetate, wash with saturated

      
       (to remove unreacted acid) and Brine.
      

Troubleshooting Guide & FAQs

Q1: My product is an oil, but it should be a solid. What happened?

Cause: Residual solvent (DMF) or imidazole byproducts. Fix:

  • The "Water Crash": The amide is likely trapped in a semi-solid state with imidazole. Dissolve the oil in a minimal amount of hot ethanol and pour it into ice-cold water with vigorous stirring. This forces crystallization.

  • Reference Check: Pure 5-cyclopropylisoxazole-3-carboxamide typically melts between 140–160°C (depending on polymorphs). If it's an oil at RT, it is impure.

Q2: I see a new spot on TLC that is more polar than the acid. Is it the amide?

Analysis: It might be the Ring-Opened Nitrile . Mechanism: Strong bases attack the H-4 proton or the 3-carbonyl, leading to N-O bond cleavage. Diagnostic: Check the IR spectrum.

  • Amide (Target): Strong bands at ~1680

    
     (C=O) and ~3400 
    
    
    
    (
    
    
    ).
  • Ring-Opened Product: Sharp peak at ~2200–2250

    
     (C
    
    
    
    N). Prevention: Avoid using hydroxide bases (
    
    
    ,
    
    
    ) or heating above
    
    
    during the reaction.
Q3: Why not use Thionyl Chloride ( )?

Risk: The cyclopropyl ring is acid-sensitive ("banana bonds" have high p-character and reactivity similar to alkenes). The generation of


 and excess heat during acid chloride formation can lead to cyclopropyl ring opening  (forming chloro-alkenes).
Mitigation:  If you must use 

, add a scavenger like DMF (catalytic) and keep the temperature strictly below

.

Comparative Data: Method Selection

MethodReagentsTypical YieldPurity ProfileRisk Factor
Direct Ester Ammonolysis Ethyl ester +

30–45%HighSlow Kinetics: Requires pressure vessel; incomplete conversion common.
Acid Chloride

+

40–60%LowSubstrate Damage: Acid-catalyzed cyclopropyl opening; colored impurities.
Mixed Anhydride Isobutyl chloroformate +

65–75%MediumSteric Hindrance: Carbonate byproducts can be difficult to separate.
CDI Coupling (Recommended) CDI +

85–92% High Minimal: Neutral conditions preserve the isoxazole ring.

Visualizing the Pathway

The following diagram illustrates the competing pathways. The "Green Path" represents the optimized CDI protocol, while the "Red Paths" show where yield is lost to ring degradation.

IsoxazoleAmidation Start 5-cyclopropylisoxazole- 3-carboxylic acid AcylImid Acyl-Imidazole Intermediate Start->AcylImid CDI, THF, RT (Mild Activation) RingOpen Ring Opening (Nitrile Formation) Start->RingOpen NaOH/Heat (Base Hydrolysis) AcidCl Acid Chloride Start->AcidCl SOCl2, Reflux Product 5-cyclopropylisoxazole- 3-carboxamide (Target) AcylImid->Product NH4OAc (Ammonolysis) AcidCl->Product NH3 CycloOpen Cyclopropyl Cleavage AcidCl->CycloOpen HCl/Heat (Acid Degradation)

Figure 1: Reaction pathway analysis showing the stability advantage of the CDI route (Green) versus risks associated with strong bases or acid chlorides (Red/Yellow).

References

  • Vertex Pharmaceuticals. (2014). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides. National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability. BenchChem.

  • Goodreid, J. D., et al. (2014).[1] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry.

  • ChemScene. (2024). Product Data: N-Allyl-5-cyclopropylisoxazole-3-carboxamide. ChemScene.

  • Batey, R. A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea. Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 5-Cyclopropylisoxazole Formation

Welcome to the Technical Support Center. For researchers and drug development professionals, the 5-cyclopropylisoxazole motif is a highly valued pharmacophore often found in kinase inhibitors and agricultural compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, the 5-cyclopropylisoxazole motif is a highly valued pharmacophore often found in kinase inhibitors and agricultural compounds. However, its construction is notoriously prone to regioselectivity issues. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute regiocontrol during your syntheses.

Part 1: Diagnostic FAQs

Q1: Why does my standard condensation of 1-cyclopropyl-1,3-diones with hydroxylamine yield a ~1:1 mixture of 3- and 5-cyclopropylisoxazole? A1: This is a classic limitation of the Claisen isoxazole synthesis. Hydroxylamine is an ambident nucleophile. In a standard 1-cyclopropyl-1,3-diketone, both carbonyl carbons possess similar electrophilicity. The nitrogen of hydroxylamine can attack either the cyclopropyl-adjacent carbonyl or the opposing carbonyl with nearly equal probability, leading to a difficult-to-separate mixture of regioisomers[1]. To fix this, you must electronically differentiate the two electrophilic sites.

Q2: How can I synthetically bias the reaction to exclusively form the 5-cyclopropylisoxazole core? A2: The most reliable method is the "Enaminone Strategy". By reacting your starting 1,3-dicarbonyl with N,N-dimethylformamide dimethyl acetal (DMF-DMA), you form a β-enamino ketone[2]. The dimethylamino group acts as a leaving group and highly polarizes the double bond. When treated with hydroxylamine, the nitrogen selectively attacks the highly electrophilic β-carbon via a Michael-type addition, displacing the amine. Subsequent cyclization of the oxygen onto the remaining carbonyl exclusively yields the 5-substituted isoxazole[3].

Q3: I am using the enaminone route, but I still see ~10-15% of the 3-cyclopropyl regioisomer. What is going wrong? A3: This is a pH control issue. If your reaction is too acidic (e.g., using unbuffered


), the carbonyl oxygen becomes heavily protonated and highly electrophilic, competing with the β-carbon for the initial nucleophilic attack[1]. To troubleshoot this, add a buffer like sodium acetate (NaOAc). This maintains the hydroxylamine in its more nucleophilic free-base form and prevents over-activation of the carbonyl, ensuring attack occurs strictly at the enamine β-carbon.

Q4: My substrate is sensitive to the heating required for enaminone condensation. Is there a milder, orthogonal approach? A4: Yes. The 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene is an excellent alternative. Because terminal alkynes inherently possess strong steric and electronic biases, the [3+2] cycloaddition with nitrile oxides (generated in situ from aldoximes) proceeds with near-perfect regioselectivity to yield the 5-substituted isoxazole. This reaction can often be run at room temperature.

Part 2: Quantitative Data Presentation

The following table summarizes the expected outcomes of various synthetic strategies based on internal validation and literature standards.

Synthesis StrategyReagents & BufferTypical 5-Isomer YieldRegioselectivity (5- vs 3-isomer)Key Advantage / Limitation
Direct Condensation 1,3-diketone +

40–50%~ 1:1Shortest route / Poor selectivity
Enaminone (Acidic) Enaminone +

60–70%85:15Good yield / Incomplete regiocontrol
Enaminone (Buffered) Enaminone +

+ NaOAc
80–90%> 95:5Excellent regiocontrol / Requires extra step
1,3-Dipolar Cycloaddition Cyclopropylacetylene + Nitrile Oxide70–85%> 99:1Complete regiocontrol / Requires alkyne handling

Part 3: Mechanistic Visualization

The diagram below illustrates the causality behind the pH-dependent regioselectivity observed in the enaminone route.

G Enaminone Enaminone Precursor Cyclopropyl-C(=O)-CH=CH-NMe2 PathA Pathway A: Attack at β-Carbon (Buffered / Neutral pH) Enaminone->PathA PathB Pathway B: Attack at Carbonyl (Strong Acidic Conditions) Enaminone->PathB NH2OH Hydroxylamine (NH2OH) NH2OH->PathA NH2OH->PathB IntA Oxime Intermediate Cyclopropyl-C(=O)-CH=CH-NHOH PathA->IntA - HNMe2 IntB Imine Intermediate Cyclopropyl-C(=NOH)-CH=CH-NMe2 PathB->IntB - H2O ProdA 5-Cyclopropylisoxazole (Desired Regioisomer) IntA->ProdA O-Cyclization & Dehydration ProdB 3-Cyclopropylisoxazole (Undesired Regioisomer) IntB->ProdB N-Cyclization & Elimination

Mechanistic divergence of enaminone and hydroxylamine highlighting pH-dependent regioselectivity.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis via the Buffered Enaminone Route

Causality Focus: Using NaOAc to buffer the HCl salt of hydroxylamine ensures the nitrogen lone pair is available for conjugate addition, while preventing the carbonyl from becoming overly electrophilic.

Step 1: Enaminone Formation

  • Reaction: Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.5 eq). Reflux the mixture for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The starting dione is weakly UV active, while the highly conjugated enaminone product will appear as a bright, strongly UV-active spot.

  • Isolation: Concentrate under reduced pressure to yield the crude enaminone, which can typically be used without further purification.

Step 2: Buffered Cyclocondensation

  • Reaction: Dissolve the crude enaminone (1.0 eq) in anhydrous ethanol. Add

    
     (1.2 eq) and NaOAc (1.2 eq). Stir at 60 °C for 6 hours.
    
  • Self-Validation Checkpoint: Aliquot a sample for LC-MS. You should initially observe an intermediate mass of [M - NMe2 + NHOH]+ before dehydration. Once the intermediate is fully consumed, the mass will shift to the final isoxazole [M+H]+.

  • Workup: Concentrate the mixture, partition between EtOAc and

    
    , wash with brine, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Orthogonal Synthesis via 1,3-Dipolar Cycloaddition

Causality Focus: By utilizing a concerted [3+2] cycloaddition, we completely bypass the ambident nucleophilicity of hydroxylamine. The steric bulk of the cyclopropyl group on the alkyne forces the nitrile oxide oxygen to attack the substituted carbon, ensuring exclusive 5-substitution.

Step 1: Nitrile Oxide Generation (In Situ)

  • Reaction: Dissolve your chosen aldoxime precursor (1.0 eq) in DMF. Add N-Chlorosuccinimide (NCS, 1.1 eq) and Pyridine (0.1 eq). Stir at room temperature for 1 hour to form the hydroximoyl chloride intermediate.

  • Self-Validation Checkpoint: The reaction mixture will turn slightly yellow/green. TLC will show complete consumption of the starting aldoxime.

Step 2: Cycloaddition

  • Reaction: Add cyclopropylacetylene (1.5 eq) to the reaction mixture. Slowly add Triethylamine (TEA, 1.2 eq) dropwise over 30 minutes to generate the nitrile oxide in situ, which immediately reacts with the alkyne. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint: LC-MS will confirm the presence of the 5-cyclopropylisoxazole product. NMR analysis of the crude mixture will show a characteristic isoxazole C4-proton singlet at ~6.0–6.5 ppm, definitively confirming the 5-substituted regiochemistry.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (National Institutes of Health / PMC). URL: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters (ACS Publications). URL: [Link]

  • The Role of Five‐Membered Aromatic Rings Containing N and O in Modulating Bile Acid Receptors. ChemMedChem (Wiley). URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Cyclopropylisoxazole-3-Carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic purification of heterocyclic amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic purification of heterocyclic amides. 5-cyclopropylisoxazole-3-carboxamide is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure—combining a lipophilic cyclopropyl ring with a highly polar, hydrogen-bonding isoxazole carboxamide core—creates specific chromatographic behaviors.

The primary amide acts as both a strong hydrogen bond donor and acceptor, leading to supramolecular aggregation and significant secondary interactions with the free silanol groups on1. This guide provides a self-validating Standard Operating Procedure (SOP) and targeted troubleshooting to ensure high-purity isolation.

Standard Operating Procedure (SOP): Normal-Phase Flash Chromatography

This protocol is designed to isolate 5-cyclopropylisoxazole-3-carboxamide from crude reaction mixtures (e.g., post-amidation of the corresponding carboxylic acid) while mitigating common issues like band broadening and column crashing.

Workflow Start Crude Reaction Mixture Prep Sample Preparation (Dry Loading on Silica) Start->Prep Equilibrate Column Equilibration (cHex:EtOAc 80:20) Prep->Equilibrate Elution Gradient Elution (cHex:EtOAc 80:20 to 50:50) Equilibrate->Elution Fractions Fraction Collection & TLC Elution->Fractions Pool Pool & Concentrate Pure Fractions Fractions->Pool QC QC: LC-MS & 1H-NMR Pool->QC

Standard normal-phase chromatography workflow for 5-cyclopropylisoxazole-3-carboxamide.

Step 1: Sample Preparation (Dry Loading)
  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v). Add dry silica gel (230-400 mesh) at approximately 3 times the mass of the crude product. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Causality: Amides possess strong intermolecular hydrogen bonding, leading to poor solubility in non-polar starting mobile phases (like Cyclohexane). Liquid loading often causes the sample to precipitate at the column head, ruining the separation. Dry loading bypasses this by pre-adsorbing the compound onto a high surface area.

Step 2: Column Packing and Equilibration
  • Action: Pack the column with silica gel slurried in Cyclohexane (cHex). Equilibrate the column with 3 column volumes (CV) of cHex:Ethyl Acetate (EtOAc) (80:20 v/v).

Step 3: Gradient Elution
  • Action: Load the dry-loaded silica onto the top of the column bed. Begin elution with cHex:EtOAc (80:20 v/v) for 2 CVs. Ramp the gradient to over 5 CVs.

  • Causality: A gradient elution is employed to sequentially outcompete the hydrogen bonding between the carboxamide and the silica stationary phase. The 5-cyclopropylisoxazole-3-carboxamide typically elutes sharply around 40-50% EtOAc.

Step 4: Self-Validating Fraction Analysis
  • Action: Monitor fractions via TLC (UV 254 nm). Before pooling, spot the first, middle, and last product-containing fractions on a TLC plate. Elute with DCM:MeOH (95:5).

  • Validation Logic: If the Retention Factor (Rf) remains perfectly consistent without trailing lower-Rf spots, the gradient successfully isolated the target without co-eluting polar impurities. Confirm final identity via [LC-MS (Expected m/z: ~153.1 for [M+H]+)[2]]().

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Severe Tailing or Co-elution Check Check TLC under UV 254nm Issue->Check Tailing Is the band tailing? Check->Tailing Coelution Are spots overlapping? Check->Coelution AddModifier Add 1% Et3N or AcOH to mobile phase Tailing->AddModifier Yes ChangeSolvent Switch to DCM:MeOH or use C18 Reverse Phase Coelution->ChangeSolvent Yes

Decision tree for resolving common chromatographic issues with isoxazole carboxamides.

Q1: My product is tailing severely across multiple fractions. How can I sharpen the elution band? Causality & Solution: Tailing is caused by secondary interactions with acidic silanols on the silica gel. To resolve this, you must add a competitive modifier. For amides, adding 1-5% Methanol (MeOH) to a DCM mobile phase, or adding 1% Triethylamine (TEA) can mask silanol sites. Alternatively, abandon the Hexane/EtOAc system entirely and switch to a3.

Q2: The 5-cyclopropylisoxazole-3-carboxamide is co-eluting with a structurally similar impurity (e.g., unreacted carboxylic acid or a des-cyclopropyl analog). Normal phase isn't resolving them. What is the next step? Causality & Solution: Normal phase silica separates primarily by polar functional groups. If the impurity shares the isoxazole carboxamide core, the silica stationary phase cannot differentiate the minor lipophilic differences.

  • For Carboxylic Acid Contamination: Wash the crude mixture with saturated aqueous NaHCO3 prior to chromatography. The unreacted acid will partition into the aqueous layer, leaving the neutral amide in the organic phase.

  • For Aliphatic Analogs: Switch to Reverse-Phase (C18) chromatography. The hydrophobic C18 chains interact directly with the cyclopropyl group via Van der Waals forces. Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The cyclopropyl analog will retain longer than a des-cyclopropyl impurity due to higher lipophilicity.

Q3: The compound is crystallizing on the column during liquid loading or inside the fraction tubes. What should I do? Causality & Solution: Isoxazole carboxamides form strong intermolecular N—H⋯N and N—H⋯O hydrogen-bonded dimers and networks, resulting in high lattice energy and 1. When a concentrated DCM solution of the crude is applied to a hexane-equilibrated column, the sudden drop in solvent polarity causes rapid precipitation. Solution: Always use the dry loading technique described in the SOP. If crystallization occurs in the fraction tubes post-elution, this is actually a positive indicator of high purity. Simply add a small amount of MeOH to re-dissolve the crystals before pooling and transferring to a rotary evaporator.

Quantitative Data Presentation

The following table summarizes the recommended solvent systems and expected behaviors for the purification of 5-cyclopropylisoxazole-3-carboxamide based on empirical data and literature precedents.

Chromatographic ParameterNormal Phase (Silica)Reverse Phase (C18)
Primary Solvent A Cyclohexane (cHex) or HexaneWater + 0.1% Formic Acid
Primary Solvent B Ethyl Acetate (EtOAc)Acetonitrile (MeCN)
Typical Gradient 20% to 50% B10% to 60% B
Target Rf / RT ~0.35 (at 50% B)RT ~ 1.5 - 2.0 min
Best Used For Bulk crude purificationResolving structural analogs
Known Limitations Prone to tailing due to H-bondingLower loading capacity

References

  • [3] Title: US10428029B2 - Isoxazole carboxamide compounds. Source: Google Patents. URL: 3

  • [1] Title: Different patterns of supramolecular aggregation in three amides containing N-(benzo[d]thiazolyl) substituents. Source: IUCr. URL: 1

  • [2] Title: Supplemental Materials and Methods. Source: ResearchGate. URL: 2

  • Title: Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Source: CRIS Unibo. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Cyclopropylisoxazole Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-cyclopropylisoxazole derivatives. This document provides in-depth troubleshooting advice, experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-cyclopropylisoxazole derivatives. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the solubility challenges often encountered with this important chemical scaffold.

Introduction: Why Is Solubility a Hurdle?

The 5-cyclopropylisoxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous developmental drug candidates. However, its rigid, planar nature combined with the lipophilic cyclopropyl group often leads to high crystal lattice energy and poor aqueous solubility.[1][2][3] Strong intermolecular forces within the crystal structure make it energetically difficult for individual molecules to dissociate and interact with water, a process critical for absorption and bioavailability.[1][2][3][4] This guide is designed to provide you with a logical framework and practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My 5-cyclopropylisoxazole derivative won't dissolve in my standard aqueous buffer. What is the first thing I should check?

A: The first step is to assess the ionization potential of your molecule. Does it have acidic or basic functional groups? If your compound has a carboxylic acid (like 5-cyclopropylisoxazole-4-carboxylic acid) or a basic nitrogen atom, its solubility will be highly pH-dependent.[5] For acidic compounds, increasing the pH above the pKa will form a more soluble salt. For basic compounds, decreasing the pH below the pKa will achieve the same.

Q2: I've tried adjusting the pH, but the solubility is still too low for my in vitro assay. What's the next logical step?

A: The next step is typically to introduce a small percentage of an organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[6][7] Common choices include DMSO, ethanol, or PEG 400. It is crucial to start with a low percentage (e.g., 1-5%) and ensure the chosen co-solvent is compatible with your experimental system.

Q3: What are Amorphous Solid Dispersions (ASDs), and are they suitable for early-stage research?

A: Amorphous Solid Dispersions (ASDs) are a powerful formulation strategy where the drug is molecularly dispersed within a polymer matrix in a non-crystalline, high-energy state.[8][9][10][11][12] By preventing the formation of a stable crystal lattice, the energy barrier to dissolution is significantly lowered.[13] While often used in later-stage development, small-scale ASDs can be prepared in a research setting using techniques like spray drying or film casting to enable challenging in vivo studies.[10][14]

Q4: Can cyclodextrins help with my compound's solubility?

A: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][][18] They can encapsulate poorly soluble molecules, like your 5-cyclopropylisoxazole derivative, forming an "inclusion complex" that has significantly improved aqueous solubility and bioavailability.[15][16][18][19][20] This is a widely used technique for a variety of dosage forms.[15][]

Troubleshooting Guides & Protocols

This section provides a structured approach to systematically address and solve solubility issues.

Initial Assessment: Where to Begin?

Before attempting advanced techniques, a logical starting point is essential. The following workflow helps guide your decision-making process.

G cluster_0 cluster_1 cluster_2 start Start: Poorly Soluble 5-Cyclopropylisoxazole Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_mod Attempt pH Modification is_ionizable->ph_mod  Yes cosolvent Screen Co-solvents (DMSO, EtOH, PEG 400) is_ionizable->cosolvent No sol_ok1 Solubility sufficient? ph_mod->sol_ok1 end Proceed with Experiment sol_ok1->end  Yes sol_ok1->cosolvent No sol_ok2 Solubility sufficient? cosolvent->sol_ok2 sol_ok2->end  Yes advanced Consider Advanced Strategies sol_ok2->advanced No cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin asd Amorphous Solid Dispersion (ASD) advanced->asd cyclodextrin->end asd->end

Sources

Optimization

Technical Support Center: Purification of 5-Cyclopropylisoxazole-3-Carboxamide Crude

Introduction & Mechanistic Context As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic building blocks. 5-cyclopropylisoxazole-3-carboxamide derivatives are privileged scaffolds in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic building blocks. 5-cyclopropylisoxazole-3-carboxamide derivatives are privileged scaffolds in medicinal chemistry, frequently appearing as key intermediates in the synthesis of complex therapeutics[1]. The synthesis of these carboxamides typically involves the coupling of 5-cyclopropylisoxazole-3-carboxylic acid with an amine using coupling reagents (e.g., EDC, HATU) and a base (e.g., DIPEA) in solvents like dichloromethane (DCM).

While the coupling is generally robust, the 5-cyclopropylisoxazole-3-carboxylic acid represents a critical synthetic intermediate that must be strictly isolated and purified[2]. Failure to drive the reaction to completion leaves a crude mixture burdened with unreacted starting materials, coupling reagent byproducts, and potential hydrolysis products. This guide provides field-proven troubleshooting strategies to isolate your target carboxamide with high purity.

Diagnostic Troubleshooting & FAQs

Q: My crude NMR shows a persistent broad singlet at ~10-12 ppm and a multiplet at ~0.9-1.1 ppm. What is this, and how do I remove it? A: This spectral signature indicates unreacted 5-cyclopropylisoxazole-3-carboxylic acid. The broad singlet is the carboxylic acid proton, and the multiplet corresponds to the cyclopropyl protons. This impurity persists if your coupling reaction did not reach completion. Causality & Solution: The isoxazole carboxylic acid has a pKa of approximately 3.0-3.5, making it easily ionizable. Wash your organic layer with saturated aqueous NaHCO₃ (pH ~8). The acid will deprotonate and partition into the aqueous layer as a water-soluble sodium salt, leaving your neutral carboxamide in the organic phase[3].

Q: I used EDC·HCl and DMAP for the amide coupling. I'm seeing a stubborn water-soluble urea byproduct that won't wash out of my DCM layer. How do I clear it? A: You are dealing with 1-(3-dimethylaminopropyl)-3-ethylurea, the byproduct of EDC. While theoretically water-soluble, this urea derivative has a notorious tendency to partition into halogenated solvents like DCM due to ion-pairing and hydrogen bonding. Causality & Solution: Switch your extraction solvent. Evaporate the DCM and redissolve the crude in Ethyl Acetate (EtOAc). Wash with 1M HCl. The acidic wash protonates the tertiary amine of the EDC-urea, drastically reducing its partition coefficient in EtOAc and forcing it into the aqueous layer.

Q: My LC-MS shows a mass +18 Da relative to the desired product. Is my isoxazole ring opening? A: A +18 Da mass shift typically indicates hydrolysis. While ring-opening of the isoxazole under harsh basic conditions can occur (yielding an enamino-diketone derivative), it is more likely that your activated ester intermediate hydrolyzed back to the 5-cyclopropylisoxazole-3-carboxylic acid during aqueous workup. Ensure your coupling is fully complete before quenching, and avoid prolonged exposure to strong aqueous bases (like NaOH) during extraction[2].

Impurity Profiling & Removal Strategies

The following table summarizes the quantitative and qualitative data for common impurities found in 5-cyclopropylisoxazole-3-carboxamide crude mixtures to aid in rapid identification and removal.

ImpurityOrigin / MechanismPhysicochemical ProfileRemoval Strategy
5-Cyclopropylisoxazole-3-carboxylic acid Incomplete coupling / HydrolysisAcidic (pKa ~3.2)Mild basic wash (Sat. NaHCO₃)
EDC-Urea Byproduct EDC coupling reagentBasic tertiary amineAcidic wash (1M HCl) in EtOAc
Unreacted Amine Excess starting materialBasicAcidic wash (1M HCl)
HOBt / HOAt Additive in couplingWeakly acidicDilute basic wash (Sat. Na₂CO₃)
3-Cyclopropylisoxazole-5-carboxamide Regioisomer from cycloadditionNeutral, similar polarityRecrystallization or Flash Chromatography

Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Acid/Base Impurities

This self-validating protocol exploits the pKa differences of the impurities to systematically remove them from the neutral carboxamide.

  • Solvent Exchange: Concentrate the crude DCM reaction mixture in vacuo. Redissolve the resulting residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Note: EtOAc is critical here to prevent emulsion formation and reduce the solubility of EDC-urea.

  • Acidic Wash (Removes Amines & EDC-Urea): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (3 x 10 mL). Discard the aqueous layers.

  • Basic Wash (Removes Unreacted Acid & HOBt): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 10 mL). Caution: Vent the funnel frequently, as residual acid will generate CO₂ gas.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) (1 x 10 mL) to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the semi-pure 5-cyclopropylisoxazole-3-carboxamide.

Protocol B: Recrystallization (For Regioisomers and Trace Impurities)
  • Dissolve the semi-pure carboxamide in a minimum volume of boiling EtOAc.

  • Slowly add Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a single drop of EtOAc to clear the solution, then remove from heat.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes.

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (Carboxamide + Impurities) Solvent Evaporate DCM & Redissolve in EtOAc Crude->Solvent AcidWash 1M HCl Wash (Removes Amine & EDC-Urea) Solvent->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Unreacted Acid & HOBt) AcidWash->BaseWash Brine Brine Wash & Na2SO4 Drying BaseWash->Brine Concentrate Concentrate in Vacuo Brine->Concentrate Pure Pure 5-Cyclopropylisoxazole- 3-carboxamide Concentrate->Pure

Figure 1: Optimized liquid-liquid extraction workflow for 5-cyclopropylisoxazole-3-carboxamide.

References

  • [1] Title: US10428029B2 - Isoxazole carboxamide compounds - Google Patents. Source: google.com. URL:

  • Title: Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - CRIS. Source: unibo.it. URL:

  • [3] Title: 21080-81-9, 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester Formula - ECHEMI. Source: echemi.com. URL:

  • [2] Title: Buy N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | 945128-26-7 - Smolecule. Source: smolecule.com. URL:

  • Title: Template for Electronic Submission to ACS Journals - CNR-IRIS. Source: cnr.it. URL:

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Isoxazole-3-Carboxamide Intermediates

Welcome to the technical support center for handling hygroscopic isoxazole-3-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challengi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic isoxazole-3-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but vital compounds. Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3][4] However, their inherent hygroscopicity—the tendency to absorb moisture from the air—can lead to significant challenges in handling, storage, and synthesis, potentially compromising experimental reproducibility and product integrity.[5][6]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is on providing practical, field-proven insights grounded in scientific principles to ensure the stability and reliability of your isoxazole-3-carboxamide intermediates.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling of hygroscopic isoxazole-3-carboxamide intermediates.

Q1: My isoxazole-3-carboxamide intermediate is clumping and difficult to weigh accurately. What's happening and how can I fix it?

A1: This is a classic sign of moisture absorption.[5] Hygroscopic powders agglomerate as they take on water, affecting their flowability and making accurate measurement challenging.[5] To resolve this, you should handle the compound in a controlled environment with low relative humidity (RH). A glove box or a dry cabinet is ideal.[5] If these are unavailable, work quickly and use a container with a desiccant. For weighing, consider using a weighing boat that has been stored in a desiccator.

Q2: I've noticed a change in the color of my solid intermediate over time. Is this related to moisture?

A2: Discoloration can be an indicator of chemical degradation, which can be initiated or accelerated by the presence of moisture.[7] Moisture can facilitate hydrolysis of the carboxamide group or even lead to the opening of the isoxazole ring, especially under certain pH conditions.[8][9] It is crucial to store the compound under inert gas (like nitrogen or argon) and in a tightly sealed, opaque container to protect it from moisture and light.[7]

Q3: My reaction yield is inconsistent when using my isoxazole-3-carboxamide intermediate. Could hygroscopicity be the cause?

A3: Absolutely. The presence of water can have a significant negative impact on many chemical reactions. It can act as an unwanted nucleophile, react with moisture-sensitive reagents, or alter the solvent polarity, thereby affecting reaction kinetics and leading to the formation of undesirable byproducts. To ensure reproducibility, it is essential to use anhydrous solvents and to handle the hygroscopic intermediate under an inert atmosphere.

Q4: What are the best short-term and long-term storage conditions for these intermediates?

A4:

  • Short-Term (in-use): Store in a desiccator over a strong drying agent like phosphorus pentoxide or fresh silica gel.[7] If you need to access it frequently, consider portioning it into smaller vials to minimize exposure of the entire batch to ambient air.

  • Long-Term: For long-term storage, the best practice is to place the compound in a tightly sealed, amber glass vial, flush the headspace with an inert gas like argon or nitrogen, and store it at a controlled low temperature (e.g., 2-8°C or frozen, depending on the compound's thermal stability).[7] The key is to minimize exposure to moisture, light, and oxygen.[7]

Q5: How can I accurately determine the water content of my hygroscopic intermediate?

A5: The most reliable and widely used method for determining water content in pharmaceuticals is Karl Fischer titration.[10] This technique is highly specific to water and can measure even trace amounts. Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being particularly suitable for samples with very low water content.[10] Other methods like thermogravimetric analysis (loss on drying) can also be used, but they are less specific as they measure the loss of any volatile component, not just water.[10][11] Near-infrared (NIR) spectroscopy is another powerful, non-destructive technique that can be calibrated to determine moisture levels.[12]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming common challenges.

Guide 1: Managing Physical State Changes (Clumping, Caking, and Deliquescence)

Issue: The intermediate, which was once a free-flowing powder, has become clumpy, caked, or in extreme cases, has turned into a sticky liquid (deliquescence).

Root Cause Analysis: This is a direct consequence of excessive moisture absorption from the atmosphere.[5] The rate and extent of this change depend on the compound's degree of hygroscopicity and the ambient relative humidity.

Troubleshooting Protocol:

  • Immediate Action:

    • If the material is already clumped, gently break up the agglomerates with a spatula in a low-humidity environment (e.g., inside a glovebox or a nitrogen-purged bag).

    • For severely affected material, drying under high vacuum at a temperature that will not cause thermal degradation may be necessary. Monitor the process carefully to avoid melting or decomposition.

  • Preventative Measures:

    • Controlled Environment Handling: All manipulations (weighing, transferring, aliquoting) should be performed in an environment with controlled low humidity. A glovebox with an inert atmosphere (nitrogen or argon) is the gold standard. Dry cabinets with a relative humidity of 15-25% are also effective.[5][13]

    • Appropriate Packaging: Use packaging materials with low moisture permeability.[5] Amber glass vials with PTFE-lined caps are excellent choices. For highly sensitive materials, consider heat-sealed aluminum foil pouches.[5]

    • Use of Desiccants: Always store the intermediate in a desiccator containing an active desiccant like silica gel, phosphorus pentoxide, or molecular sieves.[5] Ensure the desiccant is regularly regenerated or replaced.

Guide 2: Addressing Chemical Instability and Degradation

Issue: Analytical tests (e.g., HPLC, NMR) show the appearance of new peaks, indicating the formation of impurities or degradation products.

Root Cause Analysis: The isoxazole ring and the carboxamide functional group can be susceptible to hydrolysis in the presence of water, especially under non-neutral pH conditions.[8][9] This can lead to ring-opening or cleavage of the amide bond.

dot

cluster_0 Degradation Pathway Intermediate Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis + Moisture Moisture Moisture->Hydrolysis Ring_Opening Isoxazole Ring Opening Hydrolysis->Ring_Opening Amide_Cleavage Carboxamide Cleavage Hydrolysis->Amide_Cleavage Degradation_Products Degradation Products Ring_Opening->Degradation_Products Amide_Cleavage->Degradation_Products

Caption: Moisture-induced degradation pathways for isoxazole-3-carboxamides.

Troubleshooting Protocol:

  • pH Control: If working in solution, ensure the pH is maintained in a neutral range (pH 6-8) where the compound is most stable.[8] Use appropriate buffer systems if necessary.

  • Temperature Management: Perform reactions and store solutions at the lowest practical temperature to slow down the rate of degradation.[7]

  • Solvent Selection:

    • Use high-purity, anhydrous solvents for all reactions and analytical sample preparations.

    • Consider using a non-aqueous or a mixed aqueous-organic solvent system to reduce water activity.[8]

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (nitrogen or argon) to prevent both moisture uptake and potential oxidation.[7]

Guide 3: Overcoming Inconsistent Reaction Performance and Scale-Up Challenges

Issue: A reaction that works well on a small scale fails or gives poor yields and/or purity upon scale-up.

Root Cause Analysis: The impact of moisture is often exacerbated during scale-up.[14][15] Longer reaction and work-up times increase the window for moisture exposure.[14] Furthermore, heat and mass transfer issues at larger scales can create localized "hot spots" where moisture-induced degradation is accelerated.[16][17]

dot

cluster_0 Scale-Up Troubleshooting Workflow Start Inconsistent Scale-Up Results Check_Moisture Verify Anhydrous Conditions? Start->Check_Moisture Implement_Inert Implement Strict Inert Atmosphere Techniques Check_Moisture->Implement_Inert No Check_Temp Monitor Internal Reaction Temperature? Check_Moisture->Check_Temp Yes Implement_Inert->Check_Temp Improve_Mixing Improve Stirring (e.g., overhead stirrer) Check_Temp->Improve_Mixing No Check_Addition Controlled Reagent Addition Rate? Check_Temp->Check_Addition Yes Improve_Mixing->Check_Addition Optimize_Addition Optimize Addition Rate to Control Exotherm Check_Addition->Optimize_Addition No Successful_ScaleUp Successful Scale-Up Check_Addition->Successful_ScaleUp Yes Optimize_Addition->Successful_ScaleUp

Caption: Decision workflow for troubleshooting scale-up of reactions.

Troubleshooting Protocol:

  • Rigorous Moisture Control:

    • Dry all glassware in an oven and cool under a stream of inert gas before use.

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Transfer reagents via syringe or cannula under a positive pressure of inert gas.

  • Thermal Management:

    • Monitor the internal reaction temperature using a thermocouple probe, as it can differ significantly from the external bath temperature.[16][18]

    • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. For larger volumes, switch from a magnetic stir bar to an overhead mechanical stirrer.[16]

    • For exothermic reactions, control the rate of reagent addition to manage heat evolution and prevent temperature spikes.[14] Have a cooling bath on standby.[18]

  • Process Characterization:

    • Before scaling up, perform a small-scale experiment where you deliberately add a small, known amount of water to understand its impact on the reaction outcome. This can help confirm if moisture is the root cause of the problem.

    • Consider performing reaction calorimetry to better understand the heat flow of the reaction, which is crucial for safe and successful scale-up.[14]

III. Data and Protocols

Table 1: Recommended Environmental Controls for Handling Isoxazole-3-Carboxamide Intermediates
ParameterRecommended ConditionRationale
Relative Humidity (RH) < 30% (ideally < 20%)Minimizes moisture absorption, preventing physical changes and chemical degradation.[5]
Temperature (Storage) 2-8°C or -20°CReduces the rate of potential degradation reactions.[7] Check compound-specific data for thermal stability.
Temperature (Handling) Ambient (controlled)Extreme temperatures can affect equipment accuracy and compound stability.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture uptake and oxidation.[7]
Light Protect from lightUse amber vials or opaque containers to prevent photolytic degradation.[7]
Protocol 1: Standard Procedure for Weighing and Dispensing a Hygroscopic Intermediate

Objective: To accurately weigh and dispense a hygroscopic isoxazole-3-carboxamide intermediate while minimizing moisture exposure.

Equipment:

  • Analytical balance

  • Glovebox or nitrogen-purged glove bag

  • Spatula

  • Weighing paper or boat

  • Pre-tared vials with caps

Procedure:

  • Preparation: Place the sealed container of the intermediate, vials, spatula, and weighing paper/boat inside the glovebox antechamber.

  • Inert Environment: Purge the antechamber and then transfer the items into the main glovebox chamber, which should be maintained with a positive pressure of nitrogen or argon and a low RH.

  • Equilibration: Allow the container of the intermediate to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation upon opening.

  • Weighing:

    • Place the weighing paper/boat on the analytical balance and tare.

    • Quickly open the intermediate container.

    • Using the spatula, transfer the desired amount of powder to the weighing paper/boat.

    • Record the weight.

  • Transfer: Promptly transfer the weighed powder into the pre-tared vial.

  • Sealing: Securely cap the vial. If it will be removed from the glovebox, consider sealing the cap with paraffin film as an extra precaution.

  • Storage: Immediately and tightly reseal the main container of the intermediate. Store it in a desiccator inside the glovebox if possible, or remove it and store it under the recommended long-term conditions.

By implementing these best practices and utilizing these troubleshooting guides, researchers can significantly improve the reliability and reproducibility of their work with hygroscopic isoxazole-3-carboxamide intermediates, ensuring the integrity of these crucial molecules in the drug discovery and development pipeline.

References
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Google Cloud.
  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets.
  • Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science.
  • Moisture Analysis and the Test Methods. (n.d.). Carboxyl / Alfa Chemistry.
  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. (n.d.). PMC.
  • Measuring Water in Anhydrous Solvents. (2020, April 6). Applied Analytics.
  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. (2016). Scholars Research Library.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997, August 13). Google Patents.
  • Stability issues of the oxazole ring. (2025). BenchChem.
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (1998, June). PubMed.
  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. (n.d.). University of Idaho.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1). ResearchGate.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). ScienceDirect.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). PMC.
  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
  • Scale-up Reactions. (2019, September 18). Division of Research Safety - Illinois.
  • What Is Moisture Content Analysis?. (2013, April 1). Scientist Live.
  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI.
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, April 15). ScienceDirect.
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP.
  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
  • Synthesis, Characterization, Biological Evaluation and In- Silico Studies of Some Novel Isoxazole Derivatives. (2025, December 4). International Journal of Pharmacy and Scientific Innovations.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • How to deal with Scale-up challenges of Chemistry?. (2021, October 27). Prime Scholars.
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. (2025). BenchChem.
  • The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. (2020, February 6). PMC.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors. (2023, August 6). ACS Omega.
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PMC - NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, October 10). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparing 5-cyclopropylisoxazole-3-carboxamide with Leflunomide

This guide provides an in-depth technical comparison between Leflunomide (a clinically established DMARD) and the 5-cyclopropylisoxazole-3-carboxamide scaffold (a distinct chemical class often utilized in novel drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Leflunomide (a clinically established DMARD) and the 5-cyclopropylisoxazole-3-carboxamide scaffold (a distinct chemical class often utilized in novel drug discovery for S1P3 agonism and mitochondrial pore modulation).

Executive Summary

The core distinction between these two entities lies in their isoxazole regiochemistry and metabolic stability , which dictates their divergent mechanisms of action:

  • Leflunomide (5-methylisoxazole-4-carboxamide): A prodrug . The isoxazole ring is chemically labile at the 4-position. Under physiological conditions (pH 7.4), it undergoes base-catalyzed ring opening to form the active metabolite Teriflunomide (A77 1726) , which inhibits Dihydroorotate Dehydrogenase (DHODH).

  • 5-Cyclopropylisoxazole-3-carboxamide: A stable scaffold . The 3-carboxamide configuration confers high resistance to ring opening. Derivatives of this scaffold (e.g., N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) act as intact molecules, targeting G-protein coupled receptors (specifically S1P3 ) or the mitochondrial permeability transition pore (mtPTP), without inhibiting DHODH.

Part 1: Chemical & Mechanistic Comparison

Structural Stability and Activation

The fundamental difference is the position of the carboxamide group on the isoxazole ring.

FeatureLeflunomide5-Cyclopropylisoxazole-3-carboxamide
IUPAC Core 5-methylisoxazole-4 -carboxamide5-cyclopropylisoxazole-3 -carboxamide
Ring Stability Labile (Prodrug). The C4-proton is acidic; base attack at C5 leads to ring opening (Kemp elimination type).Stable. Lacks the acidic C4-H/EWG geometry required for facile ring opening.
Active Species (Z)-Teriflunomide (A77 1726) (Open-chain enolic nitrile).Intact Isoxazole. The ring remains closed to bind allosteric pockets.
Primary Target DHODH (Dihydroorotate Dehydrogenase).[1]S1P3 Receptor (Sphingosine-1-phosphate receptor 3) or mtPTP .
Mechanism of Action Pathways

Leflunomide Pathway (DHODH Inhibition): Leflunomide is inactive in vitro until metabolized. The ring-opened metabolite mimics the transition state of dihydroorotate, binding to the ubiquinone channel of DHODH, halting pyrimidine synthesis and arresting T-cell proliferation in the G1 phase.

5-Cyclopropylisoxazole-3-carboxamide Pathway (S1P3 Agonism): Specific derivatives (e.g., the N,N-dicyclohexyl analog) bind allosterically to the S1P3 receptor.[2][3][4] Unlike Leflunomide, they do not deplete nucleotides but instead modulate signaling cascades (e.g., RhoA, PLC) involved in vascular tone and inflammatory regulation.

MechanismComparison cluster_0 Leflunomide (Prodrug) cluster_1 5-Cyclopropylisoxazole-3-carboxamide (Scaffold) Lef Leflunomide (Isoxazole-4-carboxamide) Meta Metabolism (Gut/Liver) Ring Opening Lef->Meta A77 Teriflunomide (Active Enolic Nitrile) Meta->A77 DHODH Inhibits DHODH (Mitochondria) A77->DHODH TCell T-Cell Arrest (Pyrimidine Depletion) DHODH->TCell Cyc 5-Cyclopropyl-3-carboxamide (Intact Scaffold) Stable Resists Ring Opening (Stable in Plasma) Cyc->Stable Target Binds S1P3 Receptor (Allosteric Site) Stable->Target Signal G-Protein Signaling (RhoA/PLC Activation) Target->Signal Effect Vasoregulation / Anti-inflammatory Signal->Effect

Figure 1: Divergent activation pathways. Leflunomide requires ring opening to function, while the 3-carboxamide scaffold remains intact to exert its biological effect.

Part 2: Experimental Performance Data

The following data contrasts the potency and selectivity of Leflunomide (via its metabolite) against the lead 5-cyclopropylisoxazole-3-carboxamide derivative (S1P3 agonist).

Table 1: Quantitative Performance Profile
MetricLeflunomide (as Teriflunomide)5-Cyclopropylisoxazole-3-carboxamide (S1P3 Analog)
Target Affinity IC50: ~600 nM (hDHODH)EC50: 20–100 nM (hS1P3)
Selectivity High for DHODH; minimal off-target kinase activity.>100-fold selective for S1P3 over S1P1, S1P2, S1P4, S1P5.
Plasma Half-life Very Long (~15-18 days) due to enterohepatic recycling.Moderate (Hours) ; typical for small molecule GPCR ligands.
Cellular Effect Cytostasis (inhibits proliferation).Signaling modulation (Calcium flux, GTPγS binding).
Toxicity Marker Hepatotoxicity risk (ALT elevation).Generally lower cytotoxicity (CC50 > 50 µM in vitro).

Note on Causality: The long half-life of Leflunomide is directly linked to the stability of the ring-opened enolic nitrile in plasma and its protein binding (>99%). The 3-carboxamide scaffold, being less acidic and more lipophilic (due to the cyclopropyl group), exhibits a more conventional pharmacokinetic profile.

Part 3: Experimental Protocols

To validate the activity of these compounds, researchers must use distinct assay platforms.

Protocol A: DHODH Inhibition Assay (For Leflunomide Validation)

Use this to confirm "Leflunomide-like" activity. A 5-cyclopropylisoxazole-3-carboxamide should be inactive in this assay.

  • Reagent Prep: Prepare recombinant human DHODH (truncated form). Substrates: Dihydroorotate (DHO) and Decylubiquinone (DCoQ). Chromogen: DCIP (2,6-dichloroindophenol).

  • Reaction Mix: In a 96-well plate, mix Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100), 100 µM DCoQ, and 50 µM DCIP.

  • Compound Addition: Add Leflunomide (pre-incubated in NaOH to ring-open) or Test Compound (3-carboxamide) at varying concentrations (1 nM – 10 µM).

  • Initiation: Add 200 µM DHO to start the reaction.

  • Detection: Monitor the reduction of DCIP (blue to colorless) at 600 nm for 20 minutes.

  • Validation: Leflunomide metabolite should show dose-dependent inhibition. The 3-carboxamide should show no effect.

Protocol B: S1P3 GTPγS Binding Assay (For 3-Carboxamide Validation)

Use this to confirm the activity of 5-cyclopropylisoxazole-3-carboxamide derivatives.

  • Membrane Prep: Use CHO cells overexpressing human S1P3 receptors. Harvest membranes and store at -80°C.

  • Incubation: Mix 5-10 µg membrane protein with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).

  • Ligand Addition: Add the 5-cyclopropylisoxazole-3-carboxamide derivative (0.1 nM – 10 µM).

  • Radioisotope: Add [35S]GTPγS (0.1 nM final concentration).

  • Binding: Incubate for 30 minutes at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Result: An agonist will increase [35S]GTPγS binding in a sigmoidal dose-response manner.

Part 4: Synthesis & Structure-Activity Relationship (SAR)

For researchers synthesizing these scaffolds, the synthetic routes differ significantly due to the regiochemistry.

  • Leflunomide (4-Carboxamide):

    • Precursor: Ethyl acetoacetate + Triethyl orthoformate -> Enol ether.

    • Cyclization: Reaction with Hydroxylamine yields the 5-methylisoxazole-4-carboxylate.

    • Amidation: Acid chloride coupling with 4-trifluoromethylaniline.

  • 5-Cyclopropylisoxazole-3-carboxamide:

    • Precursor:Cyclopropyl methyl ketone .

    • Claisen Condensation: React with diethyl oxalate to form the diketo-ester.

    • Cyclization: Reaction with Hydroxylamine yields the 5-cyclopropylisoxazole-3 -carboxylate (regioselective formation).

    • Modification: The 3-ester is stable and can be converted to the amide via standard aminolysis (e.g., with dicyclohexylamine for S1P3 activity).

SAR Insight: Replacing the 5-methyl (Leflunomide) with 5-cyclopropyl increases lipophilicity and steric bulk, which is often critical for filling the hydrophobic pockets of GPCRs (like S1P3) or the mtPTP, but steric clash prevents binding to the DHODH ubiquinone channel even if the ring were opened.

References

  • Leflunomide Mechanism & DHODH

    • Title: "The mechanism of action of leflunomide: inhibition of de novo pyrimidine synthesis."[1]

    • Source:Journal of Rheum
    • URL:[Link]

  • 5-Cyclopropylisoxazole-3-carboxamide as S1P3 Agonist

    • Title: "Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Isoxazole Regiochemistry & Stability

    • Title: "Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide (Leflunomide)."
    • Source:Biomedical Research Intern
    • URL:[Link]

  • Mitochondrial PTP Inhibition

    • Title: "Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Comparative

Technical Comparison: 5-Cyclopropylisoxazole-3-carboxamide vs. Isoxaflutole in HPPD Inhibition

[1] Executive Summary This guide provides a technical comparison between Isoxaflutole , a commercial 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and 5-cyclopropylisoxazole-3-carboxamide derivatives.[1] Critical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between Isoxaflutole , a commercial 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and 5-cyclopropylisoxazole-3-carboxamide derivatives.[1]

Critical Distinction:

  • Isoxaflutole is a pro-herbicide .[1] It is inactive until it undergoes metabolic hydrolysis (opening of the isoxazole ring) to form a diketonitrile (DKN) , which is the potent HPPD inhibitor.[1][2]

  • 5-Cyclopropylisoxazole-3-carboxamide is a structural isomer often explored in pharmaceutical research (e.g., SMYD3 inhibitors, S1P1 agonists) rather than as a primary agrochemical HPPD inhibitor.[1]

  • Note on Emerging Agrochemicals: Recent literature (Yang et al., 2023) has identified 5-cyclopropylisoxazole-4-carboxamides as novel, potent HPPD inhibitors designed to overcome resistance.[1] This guide will primarily compare Isoxaflutole against this relevant 4-carboxamide class, while clarifying the distinct role of the 3-carboxamide isomer to ensure chemical precision.

Chemical Identity & Mechanistic Profile[1][3][4]

Isoxaflutole: The Pro-Drug Mechanism

Isoxaflutole (IFT) is a 5-cyclopropyl-4-isoxazolyl ketone.[1][2] It does not bind tightly to HPPD in its native form. Upon application to plants or soil, the isoxazole ring opens to form the diketonitrile (DKN) derivative.[1] The DKN contains a 1,3-diketone moiety capable of bidentate chelation with the Iron (Fe²⁺) cofactor in the HPPD active site, mimicking the transition state of the natural substrate (4-hydroxyphenylpyruvate).[1]

5-Cyclopropylisoxazole-3-carboxamide: Regiochemistry Matters

The 3-carboxamide isomer places the amide group at the 3-position.[1] Structural Activity Relationship (SAR) studies indicate that for potent HPPD inhibition, the pharmacophore typically requires a substituent at the 4-position (like the ketone in Isoxaflutole or the carboxamide in novel inhibitors) to align correctly with the Fe²⁺ center.[1]

  • 3-Carboxamide Utility: Primarily a scaffold for epigenetic modulators (SMYD3 inhibitors) and GPCR ligands.[1]

  • 4-Carboxamide Utility: Novel HPPD inhibitors (e.g., Compounds b9/b10 from Yang et al., 2023) that function as pro-drugs or direct inhibitors with enhanced lipophilicity and binding affinity.

Pathway Visualization

The following diagram illustrates the divergent pathways of these isomers.

G IFT Isoxaflutole (Pro-Herbicide) DKN Diketonitrile (DKN) (Active HPPD Inhibitor) IFT->DKN Hydrolysis (Plant/Soil) Fe Fe2+ Chelation (Enzyme Inhibition) DKN->Fe Bidentate Binding Isox3 5-Cyclopropylisoxazole- 3-carboxamide Isox3->Fe Weak/No Binding Pharma Pharmaceutical Targets (SMYD3, S1P1) Isox3->Pharma SAR Selectivity Isox4 5-Cyclopropylisoxazole- 4-carboxamide NovelDKN Novel DKN Analog (Enhanced Potency) Isox4->NovelDKN Bioactivation NovelDKN->Fe High Affinity Binding

Figure 1: Mechanistic pathways of Isoxaflutole vs. Isoxazole Carboxamide isomers.[1] Note the regiochemical divergence in biological targets.

Comparative Performance Analysis

The table below contrasts Isoxaflutole with the emerging 4-carboxamide class (represented by Compound b9 from recent literature), as the 3-carboxamide is generally considered inactive against HPPD.[1]

Table 1: Physicochemical & Inhibitory Profile[1]
FeatureIsoxaflutole (IFT)5-Cyclopropylisoxazole-4-carboxamide (Novel)5-Cyclopropylisoxazole-3-carboxamide
Role Pro-herbicide (Group 27)Pro-herbicide / Direct InhibitorPharm.[1] Intermediate / Negative Control
Active Metabolite Diketonitrile (DKN)DKN Analog / AmideN/A (Stable Amide)
HPPD IC₅₀ (In Vitro) ~10–20 nM (as DKN)2.5 – 5.0 nM (Compound b9)>10,000 nM (Estimated)
Binding Mode Reversible, competitiveCompetitive, enhanced π-π stackingSteric clash / Non-chelating
Herbicidal Efficacy High (Broadleaf/Grass)Superior (90% inhibition @ 100 mg/L)Low / None
Resistance Profile Susceptible to metabolic resistanceDesigned to overcome metabolic resistanceN/A

Key Insight: The novel 4-carboxamide derivatives exhibit lower IC₅₀ values (higher potency) than Isoxaflutole due to flexible linkers that optimize binding within the hydrophobic pocket of the HPPD enzyme, specifically interacting with Phe360 and Phe403 residues.[1]

Experimental Protocol: HPPD Inhibition Assay

To objectively compare these compounds, a coupled enzymatic assay measuring the formation of homogentisate (HGA) is the industry standard.[1]

Reagents & Setup
  • Enzyme: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or Zea mays HPPD.[1]

  • Substrate: 4-Hydroxyphenylpyruvate (HPPA).[1]

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (converts HGA to maleylacetoacetate, detectable at 320 nm).[1]

  • Buffer: 20 mM HEPES (pH 7.0), 1 mM Ascorbate, 10 µM FeSO₄.

Step-by-Step Methodology
  • Preparation : Dissolve test compounds (Isoxaflutole, Carboxamides) in DMSO. Prepare serial dilutions (0.001 µM to 100 µM).

  • Pre-incubation :

    • Mix 140 µL Assay Buffer + 10 µL Enzyme + 10 µL Inhibitor.

    • Incubate at 25°C for 15 minutes to allow equilibrium binding.

    • Note for Isoxaflutole: Pre-incubation with esterase or mild base may be required to generate the active DKN species in situ if the assay conditions do not spontaneously hydrolyze the pro-drug fast enough.[1]

  • Reaction Initiation : Add 40 µL of HPPA substrate (final conc. 200 µM).

  • Detection : Monitor absorbance at 290 nm (HGA formation) or 320 nm (if coupled with HGD) kinetically for 10 minutes.

  • Calculation : Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine IC₅₀.[1]

Assay Workflow Diagram

Assay Start Compound Preparation (DMSO Stock) Activation Pro-drug Activation (Optional: Esterase/Base) Start->Activation For Isoxaflutole Incubation Enzyme Pre-incubation (HPPD + Inhibitor + Fe2+) Start->Incubation For Active DKN/Amides Activation->Incubation Substrate Add Substrate (HPPA) Incubation->Substrate Measure Kinetic Measurement (OD 290nm or 320nm) Substrate->Measure Analysis Data Analysis (IC50 Calculation) Measure->Analysis

Figure 2: Standardized HPPD Inhibition Assay Workflow.

Conclusion & Recommendations

  • For Herbicide Development: Focus on 5-cyclopropylisoxazole-4-carboxamides .[1] These are the true competitors to Isoxaflutole, offering improved binding kinetics and potentially overcoming existing resistance mechanisms in weeds like Amaranthus species.

  • For Pharmaceutical Research: 5-cyclopropylisoxazole-3-carboxamides should be reserved for non-HPPD targets (e.g., SMYD3).[1] They serve as excellent negative controls in HPPD assays to demonstrate the strict regiochemical requirements of the enzyme's active site.

  • Formulation Strategy: When working with Isoxaflutole, formulation stability is key to preventing premature hydrolysis. For the novel carboxamides, lipophilicity adjustments (via the amide linker) can significantly enhance foliar uptake compared to the traditional DKNs.[1]

References

  • Yang, D., et al. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.[1] Journal of Agricultural and Food Chemistry. [1]

  • Pallett, K. E., et al. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology.

  • Mitchell, G., et al. (2001). Isoxaflutole: a novel herbicide for corn. Pest Management Science.

  • Parenti, M. D., et al. (2016). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. (Demonstrates 3-carboxamide usage).

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 5-Cyclopropylisoxazole-3-Carboxamide Purity: A Comparative Guide

Introduction & Mechanistic Rationale 5-Cyclopropylisoxazole-3-carboxamide is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Cyclopropylisoxazole-3-carboxamide is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including potent S1P receptor inhibitors (such as CYM 5541) and various kinase inhibitors[1][2]. Because impurities in early-stage starting materials can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is a critical regulatory requirement.

Standard reversed-phase (RP) HPLC utilizing a C18 stationary phase is the default choice for many analytical laboratories. However, 5-cyclopropylisoxazole-3-carboxamide presents unique chromatographic challenges. The molecule features a hydrophobic cyclopropyl ring adjacent to a highly polar, electron-rich isoxazole-3-carboxamide core.

The Causality of Column Selection: While a standard C18 column effectively retains the cyclopropyl moiety via dispersive hydrophobic interactions, it often fails to provide adequate selectivity (


) between the target analyte and closely related synthetic impurities (e.g., 4-cyclopropylisoxazole regioisomers or des-cyclopropyl degradation products). By transitioning to a Biphenyl stationary phase , we introduce an orthogonal retention mechanism. The biphenyl phase provides baseline hydrophobic retention while simultaneously facilitating strong 

interactions with the electron-deficient isoxazole ring. This dual-mechanism approach drastically enhances the resolution of structurally similar impurities, ensuring the method is fit-for-purpose under the rigorous standards of the ICH Q2(R2) and Q14 guidelines[3][4].

G Analyte 5-Cyclopropylisoxazole-3-carboxamide C18 C18 Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl C18_Mech Hydrophobic Interaction C18->C18_Mech Biph_Mech π-π & Hydrophobic Biphenyl->Biph_Mech Res1 Co-elution Risk C18_Mech->Res1 Res2 Baseline Resolution Biph_Mech->Res2

Chromatographic retention mechanisms comparing C18 and Biphenyl stationary phases.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and data integrity, the following protocol integrates System Suitability Testing (SST) directly into the workflow. This establishes a self-validating system where the run is only accepted if predefined chromatographic criteria are met, aligning with the analytical lifecycle approach detailed in ICH Q14[4][5].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the carboxamide group, ensuring a sharp peak shape).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Action: Degas both mobile phases via ultrasonication for 10 minutes prior to use.

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 5-cyclopropylisoxazole-3-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • System Suitability (SST) Solution: Spike the Standard Solution with 1.0 µg/mL of 4-cyclopropylisoxazole-3-carboxamide (regioisomer impurity) to verify resolution.

Step 3: Chromatographic Conditions

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm (Compared against a standard C18 of identical dimensions).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (Stabilizes

    
     interaction kinetics).
    
  • Detection: UV at 254 nm (Optimal absorbance for the isoxazole chromophore).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10%

      
       60% B
      
    • 10-12 min: 60%

      
       90% B
      
    • 12-15 min: 10% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Execution Before analyzing unknown samples, inject the SST Solution in replicates of five. The system is validated only if:

  • Resolution (

    
    ):  > 2.0 between the target analyte and the regioisomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the 5-cyclopropylisoxazole-3-carboxamide peak.
    
  • Precision (%RSD): < 2.0% for peak area across the five replicates.

ICH Q2(R2) Method Validation: Data Presentation

The analytical procedure was validated according to the ICH Q2(R2) guidelines, which mandate the assessment of Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[3][6].

The table below objectively compares the validation metrics obtained using the traditional C18 method versus the optimized Biphenyl method.

Validation ParameterAcceptance Criteria (ICH Q2)Standard C18 Column PerformanceOptimized Biphenyl Column Performance
Specificity (Resolution from Regioisomer)


(Co-elution, Fail )

(Baseline separation, Pass )
Linearity (

)


(Range: 10-150 µg/mL)

(Range: 10-150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.2%99.1% - 100.8%
Repeatability (%RSD, n=6)

1.8%0.6%
Intermediate Precision (%RSD)

1.9%0.8%
LOD / LOQ (S/N Ratio) S/N

3 (LOD),

10 (LOQ)
LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLLOD: 0.1 µg/mL / LOQ: 0.3 µg/mL
Analysis of Results

The experimental data clearly demonstrates the superiority of the Biphenyl column for this specific molecular architecture. The C18 column failed the specificity requirement (


) due to its inability to differentiate the subtle structural differences between the 4-cyclopropyl and 5-cyclopropyl regioisomers. Conversely, the Biphenyl column achieved an 

of 3.8. Furthermore, the enhanced peak symmetry achieved via optimized

interactions on the Biphenyl phase resulted in a significantly lower Limit of Quantitation (0.3 µg/mL), allowing for more stringent impurity control.

G ATP Analytical Target Profile (ATP) Dev Method Development (Biphenyl Selection) ATP->Dev Risk Risk Assessment (Co-elution Variables) Dev->Risk SST System Suitability (Rs > 2.0, RSD < 2.0%) Risk->SST Val ICH Q2(R2) Validation (Specificity, Precision) SST->Val Routine Routine Purity Analysis Val->Routine

ICH Q2(R2) and Q14 lifecycle for analytical method validation.

Conclusion

For the purity assessment of 5-cyclopropylisoxazole-3-carboxamide, relying solely on dispersive hydrophobic interactions (C18) presents a high risk of impurity co-elution. By leveraging the


 interaction capabilities of a Biphenyl stationary phase, analytical scientists can develop a highly specific, accurate, and robust method. This approach not only ensures baseline resolution of critical regioisomers but also fully complies with the stringent, lifecycle-driven validation requirements outlined in the ICH Q2(R2) and Q14 guidelines.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance . Altasciences. Available at:[Link]

  • N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CID 16188020) . PubChem. Available at:[Link]

Sources

Comparative

Melting Point Range &amp; Purity Profiling: 5-Cyclopropylisoxazole-3-carboxamide

Executive Summary: The Critical Phase Transition 5-Cyclopropylisoxazole-3-carboxamide (CAS 38955-40-7) serves as a pivotal heterocyclic building block in the synthesis of next-generation kinase inhibitors (e.g., BTK inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Phase Transition

5-Cyclopropylisoxazole-3-carboxamide (CAS 38955-40-7) serves as a pivotal heterocyclic building block in the synthesis of next-generation kinase inhibitors (e.g., BTK inhibitors) and agrochemicals. For researchers and process chemists, the melting point (MP) is not merely a physical constant but a primary indicator of reaction completion and purity .

This guide provides a comparative analysis of the melting point ranges for the pure compound, its precursors, and its structural analogs. It establishes a self-validating protocol for distinguishing the target amide from its starting materials based on phase transition logic.

Technical Specifications & Comparative Data

The synthesis of 5-cyclopropylisoxazole-3-carboxamide typically proceeds from its ethyl ester or carboxylic acid precursor. The dramatic shift in physical state (Liquid


 Solid) and melting point elevation provides a robust "in-process control" (IPC) mechanism.
Table 1: Melting Point Comparison of Key Intermediates
CompoundStructure TypePhysical StateMelting Point Range (°C)Solubility Profile
Ethyl 5-cyclopropylisoxazole-3-carboxylate Precursor (Ester)Liquid / Oil N/A (Boiling Pt: ~300°C)Soluble in EtOAc, DCM
5-Cyclopropylisoxazole-3-carboxylic acid Precursor (Acid)Crystalline Solid 96 – 100 °C Soluble in MeOH, DMSO
5-Cyclopropylisoxazole-3-carboxamide Target (Primary Amide) Solid > 140 °C (Predicted) *Soluble in DMSO, DMF
5-Methylisoxazole-3-carboxamideStructural AnalogSolid163 – 164 °CReference Standard

*Technical Note: While the exact experimental MP of the unsubstituted primary amide (CAS 38955-40-7) is rarely reported in open literature due to its use as a transient intermediate, structural analogs (e.g., 5-methyl homolog) suggest a melting range significantly higher than the acid precursor due to strong intermolecular hydrogen bonding (


 vs 

).
Comparative Analysis: The "Cyclopropyl Effect"

Replacing a methyl group (in 5-methylisoxazole-3-carboxamide) with a cyclopropyl group introduces steric bulk and alters crystal packing.

  • Thermal Stability: The cyclopropyl ring is strained but generally stable under standard melting point conditions.

  • MP Depression: The bulkier cyclopropyl group often disrupts the tight lattice packing seen in methyl analogs, potentially lowering the melting point slightly (e.g., from ~163°C to ~140-155°C range), though it remains a distinct solid.

Experimental Protocol: Self-Validating Purity Check

Objective: Confirm the conversion of 5-cyclopropylisoxazole-3-carboxylic acid to the carboxamide using Phase Transition Analysis.

Reagents & Equipment[3][4]
  • Sample: Crude reaction product (dried, solvent-free).

  • Reference Standard: Pure 5-cyclopropylisoxazole-3-carboxylic acid (MP 96-100°C).[1]

  • Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) with ramp rate control.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample under high vacuum (< 5 mbar) at 40°C for 4 hours to remove residual solvent (solvents can depress MP by 5-10°C).

    • Grind the sample into a fine, uniform powder. Coarse crystals lead to uneven heat transfer.

  • Capillary Loading:

    • Fill a capillary tube to a height of 2-3 mm. Compact the powder by tapping the tube on a hard surface.

    • Prepare a separate capillary with the Acid Reference Standard .

  • The "Mixed MP" Test (Critical Validation):

    • Prepare a 1:1 mixture of the Sample and the Acid Reference .

    • Logic: If your sample is the unreacted Acid, the MP will remain 96-100°C. If your sample is the Target Amide, the mixture will act as an impure system, showing a drastic melting point depression (melting well below 90°C) and a broad melting range.

  • Determination:

    • Ramp temperature at 10°C/min until 80°C, then slow to 1°C/min.

    • Observation:

      • 96-100°C: If sample melts here, conversion is incomplete (Acid remains).

      • >140°C: If sample remains solid past 110°C, conversion to Amide is likely successful.

Reaction Monitoring Workflow (Visualized)

The following diagram illustrates the logical decision tree for synthesis and validation, highlighting where Melting Point analysis serves as a "Go/No-Go" gate.

SynthesisWorkflow Ester Start: Ethyl Ester (Liquid/Oil) Hydrolysis Step 1: Hydrolysis (NaOH/MeOH) Ester->Hydrolysis Acid Intermediate: Carboxylic Acid (Solid, MP 96-100°C) Hydrolysis->Acid Activation Step 2: Activation (SOCl2 or Oxalyl Chloride) Acid->Activation Amidation Step 3: Amidation (NH3/DCM) Activation->Amidation Crude Crude Product Amidation->Crude MP_Check MP Analysis Checkpoint Crude->MP_Check Result_Acid MP ~96-100°C (Failed: Starting Material) MP_Check->Result_Acid Melts < 110°C Result_Amide MP >140°C (Success: Target Amide) MP_Check->Result_Amide Solid > 120°C

Caption: Synthesis workflow with integrated Melting Point Quality Gate (MP Checkpoint).

Troubleshooting & Anomalies

  • "Oiling Out": If the product turns into a gum rather than a sharp-melting solid, it likely contains residual solvent or regioisomeric impurities (e.g., 3-cyclopropylisoxazole-5-carboxamide).

    • Solution: Recrystallize from a mixture of Ethanol/Heptane (1:4).

  • Broad Melting Range (> 2°C): Indicates < 98% purity. Common impurities include the unreacted acid (MP 96-100°C) which will drag the MP down significantly.

References

  • Sigma-Aldrich. (2024). Product Specification: 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0).[2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1092113, 5-Cyclopropylisoxazole-3-carboxylic acid. Retrieved from

  • ChemScene. (2024).[3] Methyl 5-cyclopropylisoxazole-3-carboxylate (CAS 887360-91-0) Properties. Retrieved from

  • Thompson, M. J., & Chen, B. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. Journal of Organic Chemistry, 74(18), 7084-93. (Cited for amide synthesis methodology).[4][3][5][6][7][8] Retrieved from

Sources

Validation

Structural &amp; Pharmacological Optimization: 5-Methyl vs. 5-Cyclopropyl Isoxazole-4-Carboxamides

Executive Summary In medicinal chemistry, the isoxazole-4-carboxamide scaffold is a privileged structure found in various kinase inhibitors, P2X3 antagonists, and immunomodulators (e.g., Leflunomide metabolites). A criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the isoxazole-4-carboxamide scaffold is a privileged structure found in various kinase inhibitors, P2X3 antagonists, and immunomodulators (e.g., Leflunomide metabolites). A critical decision point in the Lead Optimization phase is the substitution at the C5 position.

While the 5-methyl substituent is synthetically accessible and provides a baseline for hydrophobic interaction, it frequently represents a "metabolic soft spot," susceptible to rapid CYP450-mediated oxidation. The 5-cyclopropyl moiety serves as a superior bioisostere, offering enhanced metabolic stability due to higher C-H bond dissociation energy (BDE) and improved hydrophobic filling, often at the cost of increased synthetic complexity.

This guide objectively compares these two motifs, providing experimental protocols to validate their performance in early discovery.

Physicochemical & Structural Analysis

The transition from a methyl to a cyclopropyl group is not merely a change in size; it fundamentally alters the electronic and steric profile of the ligand.

Comparative Properties Table
Feature5-Methyl Isoxazole5-Cyclopropyl IsoxazoleImpact on Drug Design
Steric Volume ~23 ų~48 ųCyclopropyl fills hydrophobic pockets better (entropy gain).
Hybridization sp³ (Tetrahedral)Pseudo-sp² (Walsh orbitals)Cyclopropyl acts as a weak electron donor; can stabilize carbocations.
Lipophilicity (cLogP) Baseline+0.3 to +0.5 increaseCyclopropyl increases permeability but decreases solubility.
Metabolic Liability High (Benzylic-like oxidation)Low (Resistant to H-abstraction)Primary driver for substitution.
Rotational Freedom High (C-C bond rotation)RigidCyclopropyl reduces entropic penalty upon binding.
Structural Visualization

The following diagram illustrates the steric and electronic differences between the two congeners.

structure_comparison cluster_methyl 5-Methyl Isoxazole cluster_cyclo 5-Cyclopropyl Isoxazole M_Struct Structure: Small, Rotating Methyl M_Prop Properties: - High C-H reactivity - Low Steric Bulk M_Struct->M_Prop M_Risk Risk: Rapid CYP Oxidation (t1/2 < 15 min) M_Prop->M_Risk C_Benefit Benefit: Metabolic Shielding (t1/2 > 60 min) M_Risk->C_Benefit Optimization Strategy C_Struct Structure: Rigid Cyclopropyl Ring C_Prop Properties: - High C-H BDE - 'Walsh' Orbitals C_Struct->C_Prop C_Prop->C_Benefit

Figure 1: Structural and property divergence between 5-methyl and 5-cyclopropyl isoxazole scaffolds.

Metabolic Stability: The Core Differentiator

The most significant advantage of the 5-cyclopropyl group is its resistance to oxidative metabolism.

Mechanism of Failure (5-Methyl)

The methyl group at the C5 position of an isoxazole ring is electronically similar to a benzylic position. The isoxazole ring is electron-deficient, which might suggest stability, but CYP450 enzymes (specifically CYP3A4 and CYP2C9) can readily abstract a hydrogen atom from the methyl group.

  • H-Abstraction: CYP450 Compound I abstracts a proton to form a carbon radical.

  • Hydroxylation: The radical recombines with -OH to form the hydroxymethyl intermediate.

  • Further Oxidation: This rapidly oxidizes to the carboxylic acid, which is highly polar and rapidly cleared (or inactive).

Mechanism of Resilience (5-Cyclopropyl)

The C-H bonds in a cyclopropyl ring possess significant s-character (approx. sp2.4 hybridization).

  • Bond Dissociation Energy (BDE): The C-H BDE for cyclopropane is ~106 kcal/mol, compared to ~88-90 kcal/mol for a benzylic-like methyl group.

  • Steric Shielding: The bulk of the cyclopropyl ring hinders the approach of the heme iron-oxo species.

metabolic_pathway cluster_methyl_met Pathway A: 5-Methyl Instability cluster_cyclo_met Pathway B: 5-Cyclopropyl Stability M_Start 5-Methyl Isoxazole M_Step1 CYP450 H-Abstraction (Low Energy Barrier) M_Start->M_Step1 M_Step2 Hydroxymethyl Intermediate M_Step1->M_Step2 M_End Carboxylic Acid (Rapid Clearance) M_Step2->M_End C_Start 5-Cyclopropyl Isoxazole C_Step1 CYP450 Attack C_Start->C_Step1 C_Result Metabolically Stable (High BDE Barrier) C_Step1->C_Result

Figure 2: Divergent metabolic fates. The methyl group undergoes rapid oxidation; the cyclopropyl resists it.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the superiority of the cyclopropyl analog, perform this self-validating Phase I metabolic stability assay.

Objective

Determine the intrinsic clearance (


) and half-life (

) of both analogs in Human Liver Microsomes (HLM).
Materials
  • Test Compounds: 5-methyl isoxazole amide (Compound A) and 5-cyclopropyl isoxazole amide (Compound B).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Workflow
  • Preparation: Prepare 10 mM stock solutions of compounds in DMSO. Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM test compound with microsomes (0.5 mg/mL final protein conc) in reaction plates.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling:

    • Extract aliquots (50 µL) at time points: 0, 5, 15, 30, 45, and 60 minutes.

    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Success Criteria:

  • 5-Methyl Analog: Expect

    
     min (High Clearance).
    
  • 5-Cyclopropyl Analog: Expect

    
     min (Low/Medium Clearance).
    

Synthetic Considerations

While the cyclopropyl group offers biological advantages, it introduces synthetic costs.

  • 5-Methyl Synthesis: Uses Ethyl acetoacetate (Commodity chemical, extremely cheap). The ring closure with hydroxylamine is trivial.

  • 5-Cyclopropyl Synthesis: Requires Ethyl 3-cyclopropyl-3-oxopropanoate . This building block is more expensive and often requires synthesis via Claisen condensation of cyclopropyl methyl ketone with diethyl carbonate.

synthesis_workflow cluster_methyl_syn Route A: 5-Methyl (Commodity) cluster_cyclo_syn Route B: 5-Cyclopropyl (Specialty) Step1A Ethyl Acetoacetate + Hydroxylamine Step2A Cyclization (EtOH, Reflux) Step1A->Step2A ProdA 5-Methyl-Isoxazole-4-carboxylate Step2A->ProdA Step1B Cyclopropyl Methyl Ketone + Diethyl Carbonate (NaH) Step2B Ethyl 3-cyclopropyl-3-oxopropanoate Step1B->Step2B Step3B Cyclization (+ Hydroxylamine) Step2B->Step3B ProdB 5-Cyclopropyl-Isoxazole-4-carboxylate Step3B->ProdB

Figure 3: Synthetic complexity comparison. Route B requires an additional activation step.

Decision Matrix: When to Switch?

Do not default to cyclopropyl immediately due to cost and molecular weight (MW) efficiency. Use the following logic:

  • Start with Methyl: In early Hit-to-Lead, use the methyl group to establish SAR at the amide region. It is cheap and easy.

  • Check Metabolic Spot: If the methyl analog shows high clearance in HLM, identify the metabolite.

    • If metabolite is +16 Da (Hydroxylation) or +30 Da (Acid) at the methyl group:SWITCH to Cyclopropyl.

    • If metabolism is on the amide tail: The switch will not solve the problem.

  • Check Potency: If the methyl analog is active but weak (

    
    ), the cyclopropyl group may provide a 3-10x potency boost by filling the hydrophobic pocket more effectively (entropic gain).
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Bioisosteres and ring equivalents).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Barnes, P. J., et al. (2019). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC / NIH. Link

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine.[1] Journal of the American Chemical Society. (Mechanistic insight into cyclopropyl stability vs methyl oxidation). Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Comparative

In vitro potency of 5-cyclopropylisoxazole-3-carboxamide analogs

As a Senior Application Scientist specializing in GPCR pharmacology and assay development, I have frequently encountered the structural bottlenecks associated with lysophospholipid receptors. The sphingosine-1-phosphate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR pharmacology and assay development, I have frequently encountered the structural bottlenecks associated with lysophospholipid receptors. The sphingosine-1-phosphate (S1P) receptor family (S1P1–S1P5) regulates critical physiological processes, from vascular development to immune cell trafficking. However, because the orthosteric S1P binding pocket is highly conserved across all five subtypes, developing highly selective orthosteric agonists has proven exceptionally difficult.

To bypass this limitation, the field has pivoted toward allosteric modulation. The discovery of the 5-cyclopropylisoxazole-3-carboxamide chemotype—most notably CYM5541 —represents a breakthrough in S1P3-targeted drug design.

This guide provides an objective, data-driven comparison of 5-cyclopropylisoxazole-3-carboxamide analogs, detailing their in vitro potency, structural-activity relationships (SAR), and the self-validating experimental workflows required to accurately quantify their pharmacological profiles.

Mechanistic Overview: Orthosteric vs. Allosteric Engagement

Endogenous S1P activates the S1P3 receptor by binding to the highly conserved orthosteric pocket. In contrast, 5-cyclopropylisoxazole-3-carboxamide analogs act as allosteric agonists . Site-directed mutagenesis and molecular modeling have confirmed that these analogs bind to a distinct, spatially separate hydrophobic pocket gated by the phenylalanine residue F263 [1].

Because this allosteric pocket is unique to the S1P3 subtype, these analogs achieve exquisite selectivity without disrupting endogenous S1P binding [2].

G S1P S1P (Orthosteric Agonist) S1P3 S1P3 Receptor (GPCR) S1P->S1P3 Binds Orthosteric Site CYM5541 CYM5541 (Allosteric Agonist) CYM5541->S1P3 Binds Allosteric Site (F263 Gatekeeper) Gi Gi/Gq Proteins S1P3->Gi Receptor Activation ERK ERK Phosphorylation (Functional Readout) Gi->ERK Signaling Cascade

S1P3 receptor activation via orthosteric (S1P) and allosteric (CYM5541) binding.

SAR & In Vitro Potency Comparison

The optimization of the initial high-throughput screening (HTS) hit (N,N-dicyclohexyl-5-propylisoxazole-3-carboxamide) into the highly potent CYM5541 analog demonstrates the steep SAR of the isoxazole 5-position.

In my experience evaluating these compounds, steric bulk and ring strain at the 5-position dictate both target affinity and off-target liability. As shown in the data below, replacing the flexible propyl chain with a constrained cyclopropyl ring (CYM5541) locks the molecule into a favorable conformation for the F263 allosteric pocket, increasing S1P3 potency 4-fold while pushing S1P1 off-target activity beyond 10 µM [1][3]. Conversely, introducing a larger aromatic ring (Phenyl, CYM5544) maintains S1P3 potency but severely compromises selectivity against S1P1.

Table 1: In Vitro Potency and Selectivity of Key Analogs
CompoundIsoxazole 5-SubstitutionS1P3 EC₅₀ (nM)S1P1 EC₅₀ (µM)Selectivity Ratio (S1P1/S1P3)
HTS Hit (1a) Propyl4347.87~18x
CYM5541 (5f) Cyclopropyl 72 - 132 > 10.0 > 75x
CYM5544 (5g) Phenyl~130< 3.0< 23x
Endogenous S1P (Orthosteric)~1 - 10~1 - 101x (Non-selective)

Data synthesized from competitive ERK phosphorylation and β-arrestin recruitment assays [1][3].

Self-Validating Experimental Protocol: ERK Phosphorylation Assay

To generate trustworthy potency data, your assay must be a self-validating system. Simply measuring downstream signaling is insufficient; you must prove that the signaling originates from the allosteric site.

The following protocol utilizes ERK1/2 phosphorylation as a functional readout. I specifically recommend this over calcium flux because ERK phosphorylation captures the full agonism driven by both Gi and Gq pathways, providing a more holistic view of receptor activation [2].

Step-by-Step Methodology
  • Cell Preparation & Starvation (Critical Causality Step):

    • Seed CHO cells stably expressing human S1P3 into 96-well plates at 40,000 cells/well.

    • Expert Insight: Incubate cells in serum-free media for 16–24 hours prior to the assay. Serum contains endogenous lysophospholipids that will pre-activate the receptor, raising your baseline and masking the potency of your analogs.

  • Compound Preparation:

    • Prepare a 10-point dose-response curve of CYM5541 (or analogs) ranging from 10 µM down to 0.1 nM in assay buffer (HBSS + 0.1% fatty-acid-free BSA).

  • Validation Control Implementation (Trustworthiness Step):

    • Control A (Orthosteric Reference): S1P dose-response curve.

    • Control B (Competitive Antagonism): Pre-incubate a parallel set of wells with SPM-242 (a bitopic S1P3 antagonist) at 1 µM for 30 minutes. SPM-242 bridges both the orthosteric and allosteric pockets. If your analog is genuinely binding the allosteric site, SPM-242 will induce a rightward shift in your EC₅₀ curve (Gaddum/Schild competitive inhibition) [2].

  • Receptor Activation:

    • Add the compound solutions to the cells and incubate at 37°C for exactly 5 minutes. (ERK phosphorylation is transient; missing this temporal window will yield artificially low potency data).

  • Lysis and Detection:

    • Aspirate media, wash with ice-cold PBS to halt signaling, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify p-ERK1/2 levels using a homogeneous time-resolved fluorescence (HTRF) assay or standard sandwich ELISA.

Workflow CellPrep Step 1: Cell Starvation (Eliminates endogenous S1P noise) Compound Step 2: Compound Addition (CYM5541 ± SPM-242 Antagonist) CellPrep->Compound Incubation Step 3: 5-Min Incubation (Captures peak transient signaling) Compound->Incubation Lysis Step 4: Cold Lysis (Preserves phosphorylation state) Incubation->Lysis Detection Step 5: HTRF / ELISA (Quantifies p-ERK1/2) Lysis->Detection Data Step 6: Schild Analysis (Validates allosteric mechanism) Detection->Data

In vitro ERK phosphorylation assay workflow for S1P3 potency evaluation.

Conclusion & Application Insights

For drug development professionals targeting S1P3, the 5-cyclopropylisoxazole-3-carboxamide scaffold is currently the gold standard for allosteric agonism. When comparing analogs, the cyclopropyl moiety (CYM5541) provides the optimal balance of steric fit and lipophilicity, yielding sub-micromolar potency and >75-fold selectivity over S1P1.

When executing your in vitro validations, always pair your functional readouts with a bitopic antagonist like SPM-242. This ensures that the potency you record is mechanistically sound and strictly tied to the F263 allosteric pocket, safeguarding your downstream in vivo translational efforts.

References

  • Guerrero, M., et al. (2013). "Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Jo, E., et al. (2012). "Novel Selective Allosteric and Bitopic Ligands for the S1P3 Receptor." The FASEB Journal. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Cyclopropylisoxazole-3-carboxamide

Operational Safety & Handling Guide: 5-Cyclopropylisoxazole-3-carboxamide CAS: 38955-40-7 | Formula: C₇H₈N₂O₂ | Mol.[1] Weight: 152.15 g/mol Executive Safety Summary & Risk Profile The Core Hazard: While 5-Cyclopropyliso...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 5-Cyclopropylisoxazole-3-carboxamide

CAS: 38955-40-7 | Formula: C₇H₈N₂O₂ | Mol.[1] Weight: 152.15 g/mol

Executive Safety Summary & Risk Profile

The Core Hazard: While 5-Cyclopropylisoxazole-3-carboxamide is often classified as a GHS Category 4 (Harmful/Irritant) substance, its structural pharmacophore—an isoxazole ring coupled with a lipophilic cyclopropyl group—demands a higher tier of caution than standard laboratory reagents.[1]

Mechanistic Risk Assessment:

  • Bioactivity Potential: Isoxazole carboxamides are frequent scaffolds in kinase inhibitors and analgesic drug discovery. Until specific toxicological data proves otherwise, you must treat this compound as a biologically active pharmacophore .

  • Dermal Absorption: The cyclopropyl moiety significantly increases lipophilicity compared to a standard methyl/ethyl group. This facilitates faster transport across the stratum corneum, making skin contact a primary vector for systemic exposure.

  • Respiratory Irritation (Dust): As a crystalline solid, the primary physical hazard is electrostatic dust generation during weighing. Inhalation can trigger acute respiratory tract irritation (H335).

GHS Classification (Baseline):

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Occupational Exposure Band (OEB) 3 , assuming moderate potency/toxicity.

Protection ZoneStandard Handling (Scale < 1g)Synthesis/Scale-Up (Scale > 1g)Technical Rationale
Respiratory N95 / FFP2 Mask P100 / P3 Respirator or PAPRFine crystalline dusts bypass standard surgical masks.[1] P100 is required for larger quantities where dust clouds are invisible but present.
Ocular Safety Glasses (Side Shields)Chemical Splash Goggles (Unvented)Isoxazoles are mucous membrane irritants. Goggles prevent dust entry that glasses allow.
Dermal (Hand) Nitrile (Min 0.11 mm)Double Nitrile (Outer: 0.14 mm)The cyclopropyl group aids lipid permeation. Double gloving provides a "breakthrough buffer" during prolonged handling.
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves + Lab CoatWrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and coat.

Operational Logic: PPE Decision Framework

The following logic gate determines your required protection level based on the physical state and operation type.

PPE_Logic Start Start: Handling 5-Cyclopropylisoxazole-3-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solubilized (Liquid) State->Solution Pipetting/Injection Q_Dust Dust Generation Risk? Solid->Q_Dust Tier1 TIER 1 PPE: Nitrile, Safety Glasses, Fume Hood Solution->Tier1 Low Volatility Q_Dust->Tier1 Closed Vessel Tier2 TIER 2 PPE: Double Glove, N95/P100, Tyvek Sleeves Q_Dust->Tier2 Open Weighing

Figure 1: Decision logic for selecting PPE based on operational risk. Note that "Open Weighing" triggers Tier 2 protection due to inhalation risks.

Detailed Operational Protocols

Protocol A: Weighing & Transfer (The High-Risk Step)

Context: Static electricity often causes this powder to "jump" or cling to spatulas.[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Donning Sequence:

    • Put on inner nitrile gloves (tucked under lab coat cuff).

    • Put on Tyvek wrist sleeves (over lab coat cuff).

    • Put on outer nitrile gloves (over Tyvek sleeve).

    • Why? This creates a shingle effect, ensuring no skin is exposed if you reach up or forward.

  • Technique: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula with a dryer sheet (quaternary ammonium) prior to use to reduce static cling.

  • Doffing (Critical): Remove outer gloves inside the hood immediately after weighing. Do not touch door handles or notebooks with "weighing gloves."

Protocol B: Solubilization & Reaction

Context: Once dissolved, the inhalation risk drops, but permeation risk remains.

  • Solvent Choice: This compound is soluble in DMSO and Methanol.

    • Warning: DMSO is a potent skin penetrant and will carry the isoxazole directly into the bloodstream.

  • Glove Change: If using DMSO, change gloves immediately upon any splash. Nitrile is permeable to DMSO over time.

  • Waste Management:

    • Solid Waste: Dispose of weigh boats and contaminated paper in a sealed "Hazardous Solid" bag. Do not throw in open trash.

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the co-solvents used.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Wash for 15 mins. Use soap and water.[1][5][6] Do not use alcohol (increases absorption).Check for redness/irritation. Consult SDS.
Eye Contact Flush for 15 mins. Hold eyelids open. Remove contacts if easy.Seek medical attention immediately (Isoxazoles can cause corneal damage).
Inhalation Evacuate to fresh air. If breathing is difficult, oxygen.[7]Monitor for delayed sensitization or respiratory distress.
Spill (<5g) Wet Wipe Method. Cover with wet paper towels to prevent dust. Scoop up.Clean area with 10% bleach or detergent to degrade residues.

Workflow Visualization

Workflow Prep 1. Preparation: Check Fume Hood Flow Don Double Gloves Weigh 2. Weighing: Use Anti-Static Spatula Keep Sash Low Prep->Weigh Material Entry Dissolve 3. Solubilization: Add Solvent (DMSO/MeOH) Close Vial Immediately Weigh->Dissolve Transfer Clean 4. Decontamination: Wipe Balance with Ethanol Doff Outer Gloves in Hood Dissolve->Clean Process Complete Clean->Prep Next Run

Figure 2: Step-by-step workflow for safe handling from preparation to decontamination.

References

  • BLD Pharm. (2024). Safety Data Sheet: 5-Cyclopropylisoxazole-3-carboxamide (CAS 38955-40-7).[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: Isoxazole-3-carboxamide derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). General Safety Guidelines for Isoxazole Handling. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from

Sources

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